molecular formula C11H10ClNO B187100 (2-chloro-6-methylquinolin-3-yl)methanol CAS No. 123637-97-8

(2-chloro-6-methylquinolin-3-yl)methanol

カタログ番号: B187100
CAS番号: 123637-97-8
分子量: 207.65 g/mol
InChIキー: JYQVWLZEYAYKHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Chloro-6-methylquinolin-3-yl)methanol is a versatile quinoline-based building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly through its use as a precursor in the synthesis of complex hybrid molecules. Research has demonstrated its utility as a fundamental scaffold for creating quinoline-thiosemicarbazone hybrids, which have been explored as potent and selective cholinesterase inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's disease . The structural planarity of the molecule facilitates intermolecular interactions, including hydrogen bonding and π-π stacking, which can be crucial for its biological activity and solid-state properties . Beyond neuroscientific applications, the quinoline core is a privileged structure in antimicrobial research, with derivatives showing promising activity against a range of bacterial and fungal pathogens . The presence of both the chloro and hydroxymethyl substituents on the quinoline ring provides reactive sites for further chemical modifications, enabling researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2-chloro-6-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVWLZEYAYKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357708
Record name 2-Chloro-6-methylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123637-97-8
Record name 2-Chloro-6-methylquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123637-97-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (2-chloro-6-methylquinolin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and visual representations of the synthetic process.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through the Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde group to a primary alcohol, yielding the final product.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction A N-(4-methylphenyl)acetamide C 2-chloro-6-methylquinoline-3-carbaldehyde A->C Heat B Vilsmeier Reagent (POCl₃/DMF) B->C D 2-chloro-6-methylquinoline-3-carbaldehyde F This compound D->F Reduction E Sodium Borohydride (NaBH₄) in Methanol E->F Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) start->reagent_prep addition Add N-(4-methylphenyl)acetamide reagent_prep->addition reaction Heat the reaction mixture (e.g., 80-90°C for 4-16 hours) addition->reaction workup Quench with ice-water reaction->workup isolation Filter the precipitate workup->isolation purification Recrystallize from ethyl acetate isolation->purification end End Product: 2-chloro-6-methylquinoline-3-carbaldehyde purification->end Reduction_Workflow start Start dissolve Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in Methanol start->dissolve addition Add Sodium Borohydride (NaBH₄) portion-wise at 0°C dissolve->addition reaction Stir at room temperature addition->reaction workup Quench with water and extract with ethyl acetate reaction->workup purification Purify by column chromatography or recrystallization workup->purification end End Product: This compound purification->end

physical and chemical properties of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of (2-Chloro-6-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted quinoline derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Quinoline scaffolds are central to numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and antileishmanial properties.[1] This technical guide provides a comprehensive overview of the known , its synthesis, and its spectral characteristics. The information is compiled to support further research and development involving this compound.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound.[1] Its structure consists of a quinoline ring system with a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] This substitution pattern, particularly the hydroxymethyl group, imparts reactivity and allows for hydrogen bonding, influencing its physical properties and potential biological interactions.[1]

Table 1: Identifiers and Nomenclature

IdentifierValue
Systematic Name This compound[2]
CAS Number 123637-97-8[1][2]
Molecular Formula C₁₁H₁₀ClNO[1][2][3]
Molecular Weight 207.66 g/mol [1][3]
InChI InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3[2]
InChI Key JYQVWLZEYAYKHI-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)CO[2]

Table 2: Physical and Computed Properties

PropertyValueSource
Physical State Solid at room temperature[1]
Melting Point 143-145 °C[1]
XLogP3-AA (Computed) 2.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 33.1 ŲPubChem[2]
Solubility Limited in water; Soluble in polar organic solvents (e.g., methanol, ethanol)[1]

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, starting from the corresponding substituted acetanilide. The first step involves the formation of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, through a Vilsmeier-Haack reaction. The subsequent step is the reduction of the aldehyde to the primary alcohol.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor)

This procedure is based on the well-established Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Methodology:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 3 equivalents) in an ice bath. Add phosphorus oxychloride (POCl₃, 15 equivalents) dropwise to the DMF with continuous stirring, maintaining the temperature below 5 °C.[4]

  • Reaction Mixture: Once the addition is complete, add N-(4-methylphenyl)acetamide (p-acetotoluidide, 1 equivalent) portion-wise to the prepared Vilsmeier reagent.[4]

  • Heating: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[4] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.[4]

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethyl acetate.[4]

Synthesis of this compound

This protocol describes the reduction of the aldehyde intermediate to the target alcohol.

Methodology:

  • Reaction Setup: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, 1-1.5 equivalents) portion-wise to the stirred solution.[1][5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

  • Work-up: Once the starting material is consumed, carefully add water to quench any remaining NaBH₄. Reduce the volume of methanol using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure this compound.[1]

Synthesis and Reaction Workflow

The logical workflow from a common starting material to the target compound and its potential for further reactions is a key aspect of its utility in synthetic chemistry.

G Start N-(4-methylphenyl)acetamide Intermediate 2-Chloro-6-methylquinoline-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction Reagent1 Vilsmeier Reagent (POCl₃ / DMF) Reagent1->Intermediate Product This compound Intermediate->Product Aldehyde Reduction Reagent2 Reduction (e.g., NaBH₄) Reagent2->Product Derivatives Further Derivatives (e.g., Esters, Ethers) Product->Derivatives Derivatization Reactions

Caption: Synthetic workflow for this compound.

Spectral Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data

TechniqueData
¹H-NMR In CDCl₃, characteristic signals are observed: δ ~7.5-8.5 ppm (multiplets, aromatic protons), δ ~4.6 ppm (singlet, CH₂OH), δ ~2.5 ppm (singlet, CH₃).[1]
¹³C-NMR Data for the specific title compound is not readily available in the cited literature. Data for related derivatives suggest signals for the methyl carbon around 21.6 ppm and aromatic carbons in the 111-160 ppm range.
Infrared (IR) Characteristic absorption bands are expected: a broad band in the 3200-3600 cm⁻¹ region (O-H stretch), bands in the 2800-3100 cm⁻¹ region (C-H stretch), and bands in the 1580-1600 cm⁻¹ range (aromatic C=C stretch).[1]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is observed at m/z 207. The spectrum exhibits a characteristic isotope pattern for a chlorine-containing compound. Fragmentation often involves the loss of the hydroxymethyl group (-CH₂OH).[1]

Biological Activity and Applications

While the specific mechanism of action for this compound has not been extensively studied, the quinoline core is a well-known pharmacophore.[1]

  • Potential Antimicrobial and Antileishmanial Agent: Research into quinoline derivatives suggests that this compound may possess antimicrobial activity against bacteria and fungi, as well as potential antileishmanial properties.[1]

  • Pharmaceutical Intermediate: Due to its functional groups, it serves as a valuable starting material or intermediate for the synthesis of more complex molecules and potential new drug candidates.[1]

  • Materials Science: Functionalized quinolines can possess interesting optical and electronic properties, making them candidates for applications in materials science.[1]

The relationship between its structural features and potential bioactivity can be visualized as follows:

G Compound This compound Core Quinoline Scaffold Compound->Core Sub1 2-Chloro Group Compound->Sub1 Sub2 6-Methyl Group (Lipophilicity) Compound->Sub2 Sub3 3-Hydroxymethyl Group (H-Bonding, Reactivity) Compound->Sub3 Activity1 Potential Antimicrobial Activity Core->Activity1 Sub1->Activity1 Sub2->Activity1 Sub3->Activity1 Activity2 Synthetic Versatility Sub3->Activity2

Caption: Structure-activity relationship overview.

Conclusion

This compound is a compound of significant interest due to the prevalence of the quinoline moiety in pharmacologically active agents. This guide has summarized the available data on its physical properties, a reliable synthetic route, and its key spectral features. While detailed experimental data for some properties are sparse in the literature, the information provided herein offers a solid foundation for researchers to utilize this compound in future studies, from new drug discovery to the development of novel materials.

References

Technical Guide: (2-chloro-6-methylquinolin-3-yl)methanol (CAS 123637-97-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-6-methylquinolin-3-yl)methanol, a quinoline derivative, represents a significant scaffold in medicinal chemistry. Quinoline structures are integral to a wide array of biologically active compounds, demonstrating properties that include antimicrobial, antileishmanial, and anticancer activities.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. While specific biological data for this exact compound is limited in publicly available literature, this document details the synthesis of its immediate precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, and its subsequent reduction. Furthermore, it presents representative biological activities of closely related derivatives to highlight the therapeutic potential of this chemical class. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an organic compound featuring a quinoline ring system. This heterocyclic aromatic structure is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The molecule is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] These substitutions, particularly the reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of more complex molecules.[1]

PropertyValueSource
CAS Number 123637-97-8PubChem
Molecular Formula C₁₁H₁₀ClNOPubChem[2]
Molecular Weight 207.65 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)COPubChem[2]
InChI InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3PubChem[2]

Synthesis

The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde.[1] The synthesis of this precursor is a key step and is often accomplished via the Vilsmeier-Haack reaction.

Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. In this case, N-(4-methylphenyl)acetamide (p-acetotoluidide) is treated with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the desired 2-chloro-6-methylquinoline-3-carbaldehyde.[3]

Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde [3]

  • Materials:

    • N-(4-methylphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C.

    • Add N-(4-methylphenyl)acetamide (10 mmol) to the prepared Vilsmeier-Haack adduct.

    • Heat the reaction mixture at 80 °C for 15 hours.

    • After the reaction is complete, pour the mixture onto ice.

    • Collect the resulting white precipitate by filtration and dry it.

    • Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-chloro-6-methylquinoline-3-carbaldehyde.

Reduction to this compound

The reduction of the aldehyde group in 2-chloro-6-methylquinoline-3-carbaldehyde to a hydroxymethyl group yields the target compound, this compound. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde [1]

  • Materials:

    • 2-chloro-6-methylquinoline-3-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

  • Procedure:

    • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution with stirring.

    • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Final Product N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide Reaction_1 Vilsmeier-Haack Reaction N-(4-methylphenyl)acetamide->Reaction_1 Vilsmeier_Reagent Vilsmeier Reagent (POCl3 + DMF) Vilsmeier_Reagent->Reaction_1 Precursor 2-chloro-6-methylquinoline-3-carbaldehyde Reaction_1->Precursor Reaction_2 Reduction Precursor->Reaction_2 Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Biological Activity

Antimicrobial Activity

Numerous derivatives of 2-chloro-6-methylquinoline have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. For instance, hydrazone derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde have shown promising results.

Representative Data for a Derivative:

A study on a series of 2-chloro-6-methylquinoline hydrazones reported a compound with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against certain microbial strains.[4] This highlights the potential of this class of compounds as effective antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Materials:

    • Test compound (e.g., this compound or its derivatives)

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Standard antibiotic/antifungal as a positive control (e.g., ciprofloxacin, fluconazole)

    • Solvent for dissolving the compound (e.g., DMSO)

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and solvent).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Antileishmanial Activity

Quinoline derivatives are also recognized for their potential as antileishmanial agents.[1] The evaluation of these compounds typically involves determining their efficacy against both the promastigote and amastigote stages of the Leishmania parasite.

Representative Data for a Related Compound Class:

Studies on other 2-substituted quinolines have shown significant in vitro and in vivo activity against various Leishmania species, with some compounds demonstrating IC₅₀ values in the low micromolar range.[6]

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability) [7]

  • Materials:

    • Test compound

    • Leishmania promastigotes (e.g., L. donovani, L. major)

    • Complete cell culture medium (e.g., M199 or RPMI-1640)

    • Sterile 96-well plates

    • Resazurin or MTT reagent for viability assessment

    • Standard antileishmanial drug (e.g., miltefosine, amphotericin B)

  • Procedure:

    • Culture Leishmania promastigotes to the late logarithmic phase of growth.

    • Seed the promastigotes into the wells of a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.

    • Add serial dilutions of the test compound to the wells.

    • Include a positive control (cells with a standard drug) and a negative control (cells with solvent).

    • Incubate the plate at the appropriate temperature (e.g., 26°C) for 48-72 hours.

    • Add a viability reagent (e.g., resazurin) and incubate for a further 4-24 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, for many quinoline-based antimicrobial and anticancer agents, proposed mechanisms include:

  • Inhibition of DNA Gyrase: Quinolones can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

  • Intercalation with DNA: The planar aromatic structure of the quinoline ring can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress within cells by generating ROS, leading to damage of cellular components and apoptosis.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Hypothetical_MoA cluster_dna DNA-related Mechanisms cluster_ros Oxidative Stress Compound This compound DNA_Gyrase Inhibition of DNA Gyrase/Topoisomerase IV Compound->DNA_Gyrase Targeting DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Binding ROS Generation of Reactive Oxygen Species (ROS) Compound->ROS Induction Cell_Death Cell Death / Apoptosis DNA_Gyrase->Cell_Death Leads to DNA_Intercalation->Cell_Death Leads to ROS->Cell_Death Leads to

Caption: Hypothesized mechanisms of action for quinoline derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential for the development of new therapeutic agents. Its synthesis is straightforward from readily available starting materials. While biological data for this specific molecule is limited, the demonstrated antimicrobial and antileishmanial activities of its close derivatives strongly suggest that it is a promising scaffold for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its future derivatives. Further studies are warranted to elucidate its precise mechanism of action and to perform comprehensive in vitro and in vivo evaluations.

References

(2-chloro-6-methylquinolin-3-yl)methanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and potential biological activities of (2-chloro-6-methylquinolin-3-yl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.[1] This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl (-CH2OH) group at the 3-position.[1] The presence and arrangement of these functional groups, particularly the reactive hydroxymethyl group and the electron-withdrawing chlorine atom, confer its unique chemical properties and potential for further chemical modification.[1]

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as π-π stacking, while the hydroxymethyl group can participate in hydrogen bonding, which influences its physical properties like melting point and solubility.[1]

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO[1][2][3]
Molecular Weight 207.65 g/mol [1][2]
CAS Number 123637-97-8[1][2][3]
Physical State Solid[1][3]
Melting Point 143-145 °C[1]
Crystal System Monoclinic[1][4]
Space Group P2₁/c[1][4]
Unit Cell Parameters a = 14.963(2) Å, b = 4.632(1) Å, c = 14.469(2) Å, β = 103.612(1)°[1][4]
Solubility Limited in water; Soluble in polar organic solvents (e.g., methanol)[1]
SMILES CC1=CC2=CC(=C(N=C2C=C1)Cl)CO[1][2]
InChI Key JYQVWLZEYAYKHI-UHFFFAOYSA-N[1][2]

Spectral Analysis

  • Mass Spectrometry : Analysis of this compound shows a characteristic molecular ion peak at an m/z of 207.[1] The presence of a chlorine atom is confirmed by the typical isotopic pattern.[1] Common fragmentation pathways include the loss of the hydroxymethyl group.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the 3200-3600 cm⁻¹ range, indicative of the O-H stretching vibration of the hydroxyl group.[1] Aromatic C-C stretching vibrations are found in the 1580-1600 cm⁻¹ region, and C-H stretching from the methyl and aromatic groups appears between 2800-3100 cm⁻¹.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by its reduction.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction A p-Methylacetanilide B 2-Chloro-6-methylquinoline-3-carbaldehyde A->B POCl₃, DMF C This compound B->C NaBH₄, Methanol

Caption: Synthesis pathway for this compound.

Experimental Protocols

This procedure is based on the Vilsmeier-Haack reaction.[5]

  • Reagent Preparation : Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.

  • Reaction : Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the prepared Vilsmeier-Haack reagent.

  • Heating : Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up : Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Isolation and Purification : Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.[5]

This protocol describes the reduction of the aldehyde precursor.[1]

  • Dissolution : Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask.

  • Reduction : Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with constant stirring.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by TLC.

  • Quenching : Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to obtain this compound.[1]

Given the potential antimicrobial activity of quinoline derivatives, a standard method for evaluation is the determination of the Minimum Inhibitory Concentration (MIC).[1][6]

  • Preparation : Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to the final concentration for inoculation. Add the bacterial suspension to each well.

  • Controls : Include a positive control (a known antibiotic), a negative control (medium with solvent), and a growth control (medium with inoculum only) on each plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Analysis : Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Biological Activity and Applications

While specific mechanistic studies on this compound are not widely published, the quinoline scaffold is a well-established pharmacophore.[1][7]

  • Potential Antimicrobial and Antileishmanial Agent : Studies have indicated that this compound possesses potential as an antimicrobial and antileishmanial agent, which is consistent with the known bioactivity of many quinoline derivatives.[1]

  • Pharmaceutical Intermediate : Its functional groups make it a valuable building block for medicinal chemists. The hydroxyl group can be esterified or converted to other functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the synthesis of a diverse library of more complex molecules.[1]

  • Lead Compound for Drug Discovery : As a functionalized quinoline, it serves as a promising lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, where quinoline derivatives have shown significant promise.[1][8]

References

synthesis of (2-chloro-6-methylquinolin-3-yl)methanol from 2-chloro-6-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (2-chloro-6-methylquinolin-3-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. The core of this process involves the selective reduction of the aldehyde functional group in 2-chloro-6-methylquinoline-3-carbaldehyde to a primary alcohol. This document details the prevalent methodology, experimental protocols, and key reaction parameters.

Reaction Principle and Scheme

The synthesis is achieved through the chemical reduction of an aromatic aldehyde to its corresponding primary alcohol. This transformation requires a reagent capable of delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[1][2] Its chemoselectivity ensures that other potentially reactive functional groups on the quinoline ring system remain unaffected under standard reaction conditions. The general mechanism involves the nucleophilic addition of a hydride from the borohydride complex to the aldehyde's carbonyl group, forming an intermediate alkoxide. This alkoxide is subsequently protonated by a protic solvent, such as methanol, during the reaction or work-up to yield the final alcohol product.[1][2] This method has been successfully applied to the reduction of aldehydes on similar heterocyclic systems.[3]

General Reaction Scheme:

Reaction Scheme

Figure 1: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde to this compound using Sodium Borohydride in Methanol.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

2.1 Materials and Reagents

Compound/ReagentFormulaMolar Mass ( g/mol )Role
2-chloro-6-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.64Starting Material
Sodium BorohydrideNaBH₄37.83Reducing Agent
Methanol (Anhydrous)CH₃OH32.04Solvent/Proton Source
Deionized WaterH₂O18.02Quenching Agent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl(aq)-Washing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

2.2 Step-by-Step Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 15-20 mL per gram of aldehyde).

    • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Reduction:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction for 1-3 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding deionized water to decompose the excess sodium borohydride.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.

Data Summary

The following table summarizes the key quantitative data for the described synthesis.

ParameterValue / Description
Starting Material 2-chloro-6-methylquinoline-3-carbaldehyde
Product This compound[4]
Molecular Formula (Product) C₁₁H₁₀ClNO[4]
Molecular Weight (Product) 207.66 g/mol [4]
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Typical Yield High (Specific yield depends on reaction scale and purification efficiency)

Visualized Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual representations of the experimental process and the underlying chemical mechanism.

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification Dissolve Dissolve Aldehyde in Methanol Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 Portion-wise Cool->Add_NaBH4 Stir Stir at Room Temp (1-3h) Add_NaBH4->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench with Water Monitor->Quench Concentrate Remove Methanol Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Final_Product Pure Product: This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of aldehyde reduction by sodium borohydride in methanol.

References

(2-chloro-6-methylquinolin-3-yl)methanol melting point and solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of (2-chloro-6-methylquinolin-3-yl)methanol

This technical guide provides a comprehensive overview of the melting point and solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

This compound is a solid at room temperature.[1] Its core physicochemical properties are summarized below.

PropertyValueReference(s)
Melting Point 143-145 °C[1]
Molecular Formula C₁₁H₁₀ClNO[1][2][3]
Molecular Weight 207.66 g/mol [1][2][3]
CAS Number 123637-97-8[1][2][3][4]
Appearance Solid[1]

Solubility Profile

The solubility of this compound is influenced by its aromatic quinoline structure and the presence of both a chloro and a hydroxymethyl group.[1] The hydroxyl group allows for hydrogen bonding, which contributes to its solubility in certain polar solvents.[1]

SolventSolubilityRationaleReference(s)
Water LimitedThe compound's aromatic nature and the chlorine substituent restrict aqueous solubility.[1]
Polar Organic Solvents SolubleThe hydroxymethyl group provides polar character, enabling dissolution in solvents like methanol and ethanol.[1]
(e.g., Methanol, Ethanol)

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of chemical compounds like this compound.

Melting Point Determination: Capillary Method

This protocol is a standard technique for obtaining an accurate melting point range, which serves as a crucial indicator of a compound's purity.[5] Pure compounds typically exhibit a sharp melting range of 0.5-1.5°C, whereas impurities tend to lower and broaden the melting range.[5]

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not powdered)

Procedure:

  • Sample Preparation : Ensure the compound is completely dry and finely powdered.[6] If the solid is granular, gently pulverize it.[7]

  • Loading the Capillary Tube : Jab the open end of a capillary tube into the powdered sample.[7] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[7] To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube or PVC pipe) several times.[7] The final packed sample height should be 2-3 mm.[7]

  • Apparatus Setup : Place the loaded capillary tube into a slot in the melting point apparatus.[7]

  • Approximate Melting Point (Optional but Recommended) : If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20°C per minute) to find an approximate range.[5] Allow the apparatus to cool before proceeding.[7]

  • Accurate Melting Point Determination : Heat the sample at a medium rate until the temperature is about 20°C below the expected or approximate melting point.[7] Then, slow the heating rate to no more than 1-2°C per minute to ensure thermal equilibrium.[5]

  • Recording the Melting Range : Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (T1).[7] Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

Qualitative Solubility Assessment

This protocol provides a systematic way to determine a compound's solubility characteristics in various solvents, which can suggest the presence of certain functional groups.[9][10]

Materials:

  • Sample of this compound

  • Small test tubes

  • Graduated cylinders or pipettes

  • Vortex mixer or stirring rod

  • Solvents: Deionized water, 5% NaOH (aq), 5% HCl (aq)

Procedure:

  • Solvent Addition : Place approximately 25 mg of the compound into a small test tube.[9][10]

  • Initial Solvent Test : Add 0.75 mL of the desired solvent (e.g., deionized water) in small portions.[9]

  • Mixing : After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[9]

  • Observation : Visually inspect the mixture to determine if the solid has dissolved completely. If the compound dissolves, it is classified as "soluble" in that solvent. If a solid remains, it is "insoluble."

  • Systematic Testing : This process should be repeated with a fresh sample for each new solvent to build a complete solubility profile. A suggested testing hierarchy is often water, followed by acidic and basic solutions for water-insoluble compounds.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry & Pulverize) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary insert_apparatus Insert into Apparatus load_capillary->insert_apparatus is_known Melting Point Known? insert_apparatus->is_known heat_fast Heat Rapidly is_known->heat_fast No heat_slow_initial Heat to 20°C below MP is_known->heat_slow_initial Yes get_approx_mp Determine Approx. MP heat_fast->get_approx_mp cool_down Cool Apparatus get_approx_mp->cool_down cool_down->heat_slow_initial heat_very_slow Heat Slowly (1-2°C / min) heat_slow_initial->heat_very_slow observe Observe Sample heat_very_slow->observe record_t1 Record T1 (First liquid droplet) observe->record_t1 record_t2 Record T2 (Completely liquid) record_t1->record_t2 report_range Report Range (T1 - T2) record_t2->report_range end_node End report_range->end_node

References

Spectroscopic and Synthetic Profile of (2-chloro-6-methylquinolin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: (2-chloro-6-methylquinolin-3-yl)methanol

  • Molecular Formula: C₁₁H₁₀ClNO[1][2][3]

  • Molecular Weight: 207.66 g/mol [1][2][3]

  • CAS Number: 123637-97-8[1][2][3]

  • Physical State: Solid[2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are estimated based on typical chemical shifts for quinoline derivatives and standard spectroscopic correlation tables.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.20s-H4
~7.95d~8.5H8
~7.85s-H5
~7.55d~8.5H7
~4.85s--CH₂OH
~2.50s--CH₃
~2.40br s--OH
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150.5C2
~146.0C8a
~137.0C4
~136.5C6
~131.0C7
~128.0C5
~127.5C4a
~126.0C3
~125.0C8
~62.0-CH₂OH
~21.5-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (-CH₃, -CH₂)
~1600MediumAromatic C=C stretch
~1490StrongAromatic C=C stretch
~1450MediumC-H bend (-CH₃, -CH₂)
~1050StrongC-O stretch (primary alcohol)
~830StrongC-Cl stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
207/209High[M]⁺/ [M+2]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
176Medium[M - CH₂OH]⁺
141Medium[M - CH₂OH - Cl]⁺

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process starting from N-(4-tolyl)acetamide.

Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction.

  • Reagents and Materials:

    • N-(4-tolyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (7.0 eq) to N,N-dimethylformamide (3.0 eq) at 0 °C (ice bath).

    • N-(4-tolyl)acetamide (1.0 eq) is added to the prepared adduct.

    • The reaction mixture is heated to 80 °C for 15 hours.

    • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

    • The resulting precipitate (the crude product) is collected by vacuum filtration and dried.

    • The crude product is purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Step 2: Reduction to this compound

This step involves the reduction of the aldehyde to the corresponding alcohol.

  • Reagents and Materials:

    • 2-chloro-6-methylquinoline-3-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask.

    • The solution is cooled to 0 °C in an ice bath.

    • Sodium borohydride (1.5 eq) is added portion-wise over 15 minutes with stirring.

    • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the methanol is removed under reduced pressure.

    • The residue is partitioned between deionized water and ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

    • Samples are dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The sample is prepared as a potassium bromide (KBr) pellet.

    • The spectrum is scanned in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using an Electron Impact (EI) mass spectrometer.

    • The sample is introduced via a direct insertion probe.

    • The ionization energy is set to 70 eV.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis A N-(4-tolyl)acetamide B Vilsmeier-Haack Reaction A->B POCl3/DMF C 2-chloro-6-methylquinoline- 3-carbaldehyde B->C D Reduction (NaBH4/MeOH) C->D E (2-chloro-6-methylquinolin- 3-yl)methanol D->E

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Output Product This compound NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm-1) IR->IR_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data

Caption: Analytical workflow for spectroscopic characterization.

References

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent structural features and amenability to chemical modification have rendered it a "privileged structure," capable of interacting with a wide range of biological targets. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. Detailed experimental protocols for key assays, quantitative data on the efficacy of various derivatives, and visualizations of relevant signaling pathways and experimental workflows are presented to support further research and drug development endeavors in this promising field.

Anticancer Activities of Quinoline Derivatives

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a multitude of mechanisms to combat tumorigenesis and metastasis. These mechanisms include the inhibition of critical signaling pathways, disruption of cellular machinery essential for proliferation, and direct interaction with DNA.[1][2]

Inhibition of Kinase Signaling Pathways

Aberrant signaling through protein kinases is a hallmark of many cancers. Quinoline derivatives have been successfully developed as potent inhibitors of several key kinases, including those in the EGFR/HER-2 and PI3K/Akt/mTOR pathways.

1.1.1. EGFR/HER-2 Signaling Pathway

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration.[3] Several quinoline-based inhibitors have been designed to target these receptors. For instance, a novel series of quinoline-based derivatives has been shown to act as dual-target inhibitors of both EGFR and HER-2.[4] One of the most potent compounds from this series, compound 5a , demonstrated significant antiproliferative action with IC50 values of 71 nM and 31 nM against EGFR and HER-2, respectively.[4] The binding of these inhibitors to the kinase domain of the receptor prevents ATP from binding, thereby blocking the autophosphorylation and activation of the receptor.[5]

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR/HER2 EGFR/HER2 Tyrosine Kinase Domain Ligand->EGFR/HER2 Binds and Activates PI3K PI3K EGFR/HER2->PI3K Activates Quinoline Derivative Quinoline Derivative Quinoline Derivative->EGFR/HER2 Inhibits Kinase Domain Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Quinoline-Chalcone Hybrid Quinoline-Chalcone Hybrid Quinoline-Chalcone Hybrid->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation MTT_Assay_Workflow Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Treat with Quinoline Derivatives Treat with Quinoline Derivatives Incubate Overnight->Treat with Quinoline Derivatives Incubate (24-72h) Incubate (24-72h) Treat with Quinoline Derivatives->Incubate (24-72h) Add MTT Solution Add MTT Solution Incubate (24-72h)->Add MTT Solution Incubate (2-4h) Incubate (2-4h) Add MTT Solution->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 MIC_Assay_Workflow Prepare Quinoline Dilutions Prepare Quinoline Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Quinoline Dilutions->Inoculate with Microorganism Incubate (18-24h) Incubate (18-24h) Inoculate with Microorganism->Incubate (18-24h) Observe for Growth Observe for Growth Incubate (18-24h)->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC Plaque_Reduction_Assay_Workflow Seed Host Cells Seed Host Cells Infect with Virus & Quinoline Derivative Infect with Virus & Quinoline Derivative Seed Host Cells->Infect with Virus & Quinoline Derivative Add Semi-solid Overlay Add Semi-solid Overlay Infect with Virus & Quinoline Derivative->Add Semi-solid Overlay Incubate for Plaque Formation Incubate for Plaque Formation Add Semi-solid Overlay->Incubate for Plaque Formation Fix and Stain Cells Fix and Stain Cells Incubate for Plaque Formation->Fix and Stain Cells Count Plaques & Calculate EC50 Count Plaques & Calculate EC50 Fix and Stain Cells->Count Plaques & Calculate EC50 HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen cluster_lead_optimization Lead Optimization Compound Library Compound Library Single Concentration Assay Single Concentration Assay Compound Library->Single Concentration Assay Identify Hits Identify Hits Single Concentration Assay->Identify Hits Dose-Response Assay Dose-Response Assay Identify Hits->Dose-Response Assay Confirmed Hits Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 SAR Studies SAR Studies Determine IC50->SAR Studies Potent Hits In Vivo Studies In Vivo Studies SAR Studies->In Vivo Studies Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

References

The Pivotal Role of (2-chloro-6-methylquinolin-3-yl)methanol: A Chemical Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-chloro-6-methylquinolin-3-yl)methanol, a substituted quinoline derivative, stands as a critical chemical intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive chlorine atom at the 2-position, a methyl group at the 6-position, and a versatile hydroxymethyl group at the 3-position, make it a valuable scaffold for the development of novel therapeutic agents. The quinoline core itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial, antileishmanial, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and utility of this compound as a key building block in medicinal chemistry.

Chemical Properties and Synthesis

This compound possesses the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .[4] Its synthesis is typically achieved in a two-step process, starting from the corresponding acetanilide.

Synthesis of the Precursor: 2-chloro-6-methylquinoline-3-carbaldehyde

The initial step involves the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds, to produce 2-chloro-6-methylquinoline-3-carbaldehyde.[5]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the corresponding 4-methylacetanilide portion-wise while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, 2-chloro-6-methylquinoline-3-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Reduction to this compound

The final step is the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[1][6]

Experimental Protocol: Reduction of the Aldehyde

  • Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.[7]

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.[6] The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

  • Quenching: Carefully add water or a dilute acid to quench the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield a solid product.[8]

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction A 4-Methylacetanilide C Reaction Mixture A->C B Vilsmeier Reagent (DMF + POCl3) B->C D 2-chloro-6-methylquinoline-3-carbaldehyde C->D Formylation & Cyclization E 2-chloro-6-methylquinoline-3-carbaldehyde G Reaction Mixture E->G F Sodium Borohydride (NaBH4) in Methanol F->G H This compound G->H Reduction

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural confirmation of this compound and its derivatives is achieved through various spectroscopic techniques.

Technique This compound) Derivatives - Key Features Reference
¹H NMR Aromatic protons (quinoline ring): multiplet in the δ 7.5-8.8 ppm range. Methyl protons (-CH₃): singlet around δ 2.5 ppm. Methylene protons (-CH₂OH): singlet around δ 4.7-5.0 ppm. Aldehyde proton (-CHO) in precursor: singlet around δ 10.5 ppm.[5][9]
¹³C NMR Aromatic carbons: signals in the δ 115-150 ppm region. Methyl carbon (-CH₃): signal around δ 21 ppm. Methylene carbon (-CH₂OH): signal around δ 64 ppm.
IR (cm⁻¹) O-H stretch (alcohol): broad band around 3300-3400 cm⁻¹. C=O stretch (aldehyde precursor): strong band around 1680-1705 cm⁻¹. C-Cl stretch: band around 750-850 cm⁻¹.[9]
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight. Isotopic pattern for chlorine (M⁺ and M⁺+2 peaks in ~3:1 ratio). Fragmentation often involves the loss of the hydroxymethyl group (-CH₂OH) or the chloromethyl group from related derivatives.[10]

Role as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily oxidized to an aldehyde for further condensation reactions, or it can be a site for etherification.[1] The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Antimicrobial and Antifungal Derivatives

Derivatives synthesized from 2-chloro-6-methylquinoline precursors have demonstrated significant antimicrobial and antifungal activities. For instance, hydrazone derivatives have been synthesized by condensing the corresponding aldehyde with various acyl hydrazines, showing activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans.[11]

Derivative Class Organism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
HydrazonesStaphylococcus aureusMIC: 3.12 - 50[11]
HydrazonesEscherichia coliMIC: 3.12 - 50[11]
OxazinesStaphylococcus aureusZone of Inhibition: 10-18 mm
OxazinesAspergillus nigerZone of Inhibition: 12-20 mm
Antileishmanial Derivatives

The quinoline scaffold is a known pharmacophore for antileishmanial drugs.[12][13][14] Derivatives of 2-chloroquinolines have been investigated for their efficacy against Leishmania species. The mechanism of action for some quinoline derivatives is thought to involve the induction of mitochondrial oxidative stress in the parasite.

Derivative Class Leishmania Species Activity (IC₅₀ in µM) Reference
2-substituted quinolinesLeishmania donovani0.22[14]
AminoquinolinesLeishmania mexicana41.9 - 98.1[12]
Chloroquine hybridsLeishmania mexicana< 10[13]

Proposed Mechanism of Action for Antileishmanial Quinoline Derivatives

G A Quinoline Derivative B Leishmania Parasite Mitochondrion A->B Enters C Increased Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Mitochondrial Dysfunction D->E F Parasite Death E->F

Caption: Postulated pathway for antileishmanial activity of quinoline derivatives.

Conclusion

This compound is a strategically important chemical intermediate that provides a versatile platform for the synthesis of novel compounds with significant biological activities. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for medicinal chemists. The demonstrated antimicrobial and antileishmanial potential of its derivatives underscores the continued relevance of the quinoline scaffold in the quest for new and effective therapeutic agents. Further exploration of the chemical space around this intermediate holds considerable promise for the development of future drugs.

References

starting materials for the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic pathway for obtaining (2-chloro-6-methylquinolin-3-yl)methanol, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process commencing with readily available starting materials. The overall synthetic route involves the initial preparation of an acetanilide derivative, followed by a Vilsmeier-Haack cyclization to form the core quinoline structure, and concluding with the reduction of a formyl group to the desired primary alcohol.

Synthetic_Pathway_Overview p_toluidine p-Toluidine n_tolylacetamide N-(4-tolyl)acetamide p_toluidine->n_tolylacetamide acetic_anhydride Acetic Anhydride acetic_anhydride->n_tolylacetamide aldehyde 2-chloro-6-methylquinoline- 3-carbaldehyde n_tolylacetamide->aldehyde Vilsmeier-Haack Reaction vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->aldehyde final_product This compound aldehyde->final_product Reduction reducing_agent Sodium Borohydride (NaBH4) reducing_agent->final_product

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting materials and reagents required for this synthesis are listed below.

Compound Name Structure Role Notes
p-ToluidineStarting MaterialAlso known as 4-methylaniline.
Acetic AnhydrideReagentUsed for the acetylation of p-toluidine.
N-(4-tolyl)acetamideIntermediateThe direct precursor for the Vilsmeier-Haack reaction.
Phosphorus OxychlorideReagentA component of the Vilsmeier reagent.
N,N-Dimethylformamide (DMF)Reagent/SolventA component of the Vilsmeier reagent and a common solvent.
Sodium BorohydrideReducing AgentUsed for the reduction of the aldehyde to the alcohol.

Experimental Protocols

Step 1: Synthesis of N-(4-tolyl)acetamide

The synthesis commences with the acylation of p-toluidine to form N-(4-tolyl)acetamide.[1]

Procedure:

  • In a suitable reaction vessel, dissolve p-toluidine in an appropriate solvent such as glacial acetic acid or perform the reaction neat.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled and stirred solution of p-toluidine.

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. The product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol/water if necessary.

Step 2: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This key step involves the cyclization and formylation of N-(4-tolyl)acetamide using the Vilsmeier-Haack reagent to yield the quinoline core structure.[1][2]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclization Electrophilic Cyclization Vilsmeier_Reagent->Cyclization N_tolylacetamide N-(4-tolyl)acetamide N_tolylacetamide->Cyclization Intermediate Iminium Salt Intermediate Cyclization->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2-chloro-6-methylquinoline- 3-carbaldehyde Hydrolysis->Product

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Procedure:

  • In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • To this freshly prepared reagent, add N-(4-tolyl)acetamide portion-wise.

  • After the addition, remove the ice bath and heat the reaction mixture, typically at 80-90 °C, for several hours (4-16 hours, reaction progress should be monitored by TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a suitable base, such as sodium carbonate solution, which will cause the product to precipitate.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a solvent such as ethyl acetate.[2]

Quantitative Data for Vilsmeier-Haack Reaction:

ReactantMolar RatioTemperature (°C)Time (h)Yield (%)Reference
N-(4-tolyl)acetamide180-9016Not Specified
Substituted Acetanilides180-904-16Moderate to Good
Step 3: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde

The final step is the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride.[3]

Procedure (adapted from a similar substrate): A procedure for the closely related 2-chloro-8-methylquinoline-3-carbaldehyde provides a strong template for this reduction.[4]

  • In a suitable vessel, combine 2-chloro-6-methylquinoline-3-carbaldehyde and sodium borohydride (in approximately equimolar amounts).

  • The reaction can be carried out in a solvent such as methanol at room temperature or accelerated using microwave irradiation (e.g., 500 W for a few minutes).[3][4]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.[4]

Characterization Data of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

Spectroscopic Data Summary:

TechniqueExpected ObservationsReference
¹H NMR (CDCl₃)Aromatic protons: multiplets (δ 7.5-8.5 ppm); -CH₂OH: singlet (δ ~4.6 ppm); -CH₃: singlet (δ ~2.5 ppm)[3]
IR -OH stretch: broad band (3200-3600 cm⁻¹); Aromatic C=C stretch: (1580-1600 cm⁻¹); C-H stretch: (2800-3100 cm⁻¹)[3]
Mass Spec. Molecular ion peak (M⁺) at m/z 207, with a characteristic isotope pattern for chlorine.[3]

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment. Standard laboratory safety procedures should be followed at all times.

References

Methodological & Application

Application Notes and Protocols for the Utilization of (2-chloro-6-methylquinolin-3-yl)methanol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-6-methylquinolin-3-yl)methanol is a substituted quinoline derivative that holds significant promise as a versatile building block in pharmaceutical development. The quinoline scaffold is a core structure in numerous bioactive molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] The specific substitution pattern of this compound, featuring a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position, offers multiple reactive sites for chemical modification and the generation of diverse compound libraries for drug discovery.[4]

The hydroxymethyl group can be oxidized to an aldehyde for use in condensation reactions, while the chloro substituent can be targeted for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to modulate the compound's physicochemical and pharmacological properties.[5] This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of potentially bioactive compounds and their subsequent biological evaluation.

Chemical Properties and Synthesis

This compound has the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .[6] It can be synthesized from its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde, through a reduction reaction.[5]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₁₀ClNO[6]
Molecular Weight207.66 g/mol [6]
IUPAC NameThis compound[6]
CAS Number123637-97-8[6]

Applications in Pharmaceutical Development

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic value. Its derivatives have been investigated for several biological activities.

Antimicrobial Applications

Quinoline derivatives are well-established antimicrobial agents.[1] By modifying the this compound core, novel compounds with potential antibacterial and antifungal activities can be developed. The hydroxymethyl group can be derivatized to form esters, ethers, or other functional groups, while the chloro group can be substituted to introduce different pharmacophores.

Anticancer Applications

The quinoline nucleus is present in several anticancer drugs.[3] Derivatives of this compound can be designed to target various cancer-related pathways. For instance, modifications can be aimed at developing inhibitors of specific kinases or compounds that induce apoptosis in cancer cells.

Antileishmanial Applications

Quinoline-based compounds have shown promise in the treatment of leishmaniasis.[5] this compound can be used as a scaffold to generate novel antileishmanial candidates.

Experimental Protocols

The following are detailed protocols for the synthesis of derivatives from a closely related precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, and for the biological evaluation of quinoline derivatives. These protocols can be adapted for derivatives synthesized from this compound.

Protocol 1: Synthesis of Hydrazone Derivatives from 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol describes the synthesis of hydrazone derivatives, which are known to possess antimicrobial and anticancer activities.[1][7]

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Substituted acyl hydrazines, semicarbazide, or thiosemicarbazide

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Add a solution of the respective substituted acyl hydrazine, semicarbazide, or thiosemicarbazide (1 mmol) in absolute ethanol (10 mL) to the aldehyde solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure hydrazone derivative.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of synthesized quinoline derivatives against various bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO (for dissolving compounds)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Perform two-fold serial dilutions of the stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.

  • Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth with bacteria and DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of synthesized quinoline derivatives against cancer cell lines.

Materials:

  • Synthesized quinoline derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following tables summarize the biological activities of various quinoline derivatives, illustrating the potential for compounds derived from this compound.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
CompoundOrganismMIC (µg/mL)Reference
Quinolyl Hydrazone 18jS. aureus6.25[7]
Quinolyl Hydrazone 18jE. coli12.5[7]
2-Hetarylquinoline 7S. pneumoniae0.03-0.06[4]
2-Hetarylquinoline 18S. pneumoniae0.03-0.06[4]
2-Hetarylquinoline 24S. pneumoniae0.03-0.06[4]
2-Hetarylquinoline 4A. fumigatus> Amphotericin B[4]
2-Hetarylquinoline 22A. fumigatus> Amphotericin B[4]
2-Hetarylquinoline 24A. fumigatus> Amphotericin B[4]
Table 3: Anticancer Activity of Selected Quinoline Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Quinoline Hydrazone 18jLeukemia (CCRF-CEM)0.33[7]
Quinoline Hydrazone 18jNon-Small Cell Lung (NCI-H460)0.45[7]
Quinoline Hydrazone 18jColon Cancer (HCT-116)0.52[7]
Quinoline Hydrazone 18jBreast Cancer (MCF-7)0.61[7]
6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamideBreast Cancer (MDA-MB-231)0.82[2]
6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamideBreast Cancer (MDA-MB-468)1.02[2]

Visualizations

Experimental Workflow for Synthesis and Antimicrobial Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening start This compound reaction Chemical Modification (e.g., Oxidation, Esterification, Substitution) start->reaction derivatives Library of Quinoline Derivatives reaction->derivatives screening Broth Microdilution Assay derivatives->screening Test Compounds mic Determination of MIC screening->mic data Antimicrobial Activity Data mic->data

Caption: Workflow for synthesizing and screening quinoline derivatives.

Logical Relationship for Anticancer Drug Discovery

G cluster_design Rational Drug Design cluster_evaluation Biological Evaluation scaffold This compound Scaffold design Design of Analogs scaffold->design synthesis Synthesis design->synthesis invitro In Vitro Cytotoxicity Assays (e.g., MTT) synthesis->invitro Novel Derivatives ic50 IC50 Determination invitro->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar sar->design Feedback for Optimization

Caption: Drug discovery cycle for anticancer quinoline derivatives.

Signaling Pathway Inhibition by Quinoline Derivatives

G cluster_pathway Cancer Cell Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Inhibition

Caption: Inhibition of a signaling pathway by a quinoline derivative.

References

Application of (2-chloro-6-methylquinolin-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-6-methylquinolin-3-yl)methanol is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its substituted quinoline scaffold is a common feature in a wide array of biologically active compounds, making it a valuable starting material for the synthesis of novel therapeutic agents. The presence of a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of potential antimicrobial, anticancer, and anti-inflammatory drugs.

I. Synthetic Applications and Key Reactions

This compound serves as a crucial intermediate for the synthesis of a variety of derivatives with enhanced biological activities. The primary synthetic strategies involve the modification of the hydroxymethyl group and the substitution of the chloro group.

Oxidation to Aldehyde

A key transformation is the oxidation of the primary alcohol to the corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde. This aldehyde is a versatile precursor for the synthesis of Schiff bases, hydrazones, and other derivatives through condensation reactions.

Experimental Protocol: Oxidation of this compound

This protocol describes a general procedure for the oxidation of this compound to 2-chloro-6-methylquinoline-3-carbaldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-chloro-6-methylquinoline-3-carbaldehyde, can be purified by column chromatography on silica gel if necessary.

Synthesis of Schiff Bases and Hydrazones

The resulting 2-chloro-6-methylquinoline-3-carbaldehyde is a key intermediate for synthesizing Schiff bases and hydrazones, which are known to possess a wide range of pharmacological activities.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from 2-chloro-6-methylquinoline-3-carbaldehyde and a primary amine.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

II. Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for various therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents. Modifications of the this compound scaffold have led to the development of compounds with potent activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative TypeTest OrganismMIC (µg/mL)Reference
HYD-1 HydrazoneEscherichia coli12.5[1]
HYD-1 HydrazoneStaphylococcus aureus6.25[1]
HYD-2 HydrazonePseudomonas aeruginosa25[1]
HYD-2 HydrazoneCandida albicans12.5[1]
Q-PIP-1 Piperazine conjugateMycobacterium tuberculosis H37Rv1.56[2]
Q-MOR-1 Morpholine conjugateMycobacterium tuberculosis H37Rv3.12[2]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized quinoline derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The quinoline core is present in several approved anticancer drugs. Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.

Table 2: Anticancer Activity of Quinoline Derivatives

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
QD-1 DihydrazoneMCF-7 (Breast)7.01[3]
QD-2 DihydrazoneBGC-823 (Gastric)8.52[3]
QC-1 ChalconeMGC-803 (Gastric)1.38[4]
QC-2 ChalconeHCT-116 (Colon)5.34[4]
QP-1 Platinum ComplexMDA-MB-231 (Breast)5.49[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Quinoline derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Certain quinoline derivatives can inhibit this pathway at various points, such as by preventing IκB degradation or blocking the nuclear translocation of NF-κB.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Quinoline Quinoline Derivative Quinoline->IKK Inhibition Quinoline->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

III. Experimental Workflow and Logic

The development of new drugs from this compound follows a logical workflow from synthesis to biological evaluation.

G Start This compound Oxidation Oxidation to Aldehyde Start->Oxidation Aldehyde 2-chloro-6-methylquinoline-3-carbaldehyde Oxidation->Aldehyde Derivatization Derivatization (e.g., Schiff Base, Hydrazone formation) Aldehyde->Derivatization Library Library of Quinoline Derivatives Derivatization->Library Screening Biological Screening Library->Screening Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Screening->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., Cytokine release) Screening->Antiinflammatory Hit Hit Identification Antimicrobial->Hit Anticancer->Hit Antiinflammatory->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow starting from this compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the discovery and development of novel antimicrobial, anticancer, and anti-inflammatory agents. Further investigation into the structure-activity relationships of its derivatives will be crucial for optimizing their therapeutic potential.

References

Synthesis of Novel Quinoline Derivatives from (2-chloro-6-methylquinolin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel quinoline derivatives, utilizing (2-chloro-6-methylquinolin-3-yl)methanol as a key starting material. The application notes enclosed herein offer insights into the potential therapeutic applications of these synthesized compounds, supported by available research data. The methodologies detailed are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Application Notes

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, attributed to their wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][2][3] The functionalization of the quinoline scaffold allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the development of new therapeutic agents.

The starting material, this compound, offers several reactive sites for derivatization. The hydroxyl group at the 3-position can be readily converted into other functional groups or used as a handle for coupling with various molecular fragments. The chloro group at the 2-position is also amenable to nucleophilic substitution, further expanding the synthetic possibilities.

This document outlines two primary synthetic pathways originating from this compound:

  • N-Alkylation of Heterocycles via Mitsunobu Reaction: The hydroxyl group of the starting material can be utilized to alkylate a variety of nitrogen-containing heterocyclic compounds. This approach leads to the formation of novel N-((2-chloro-6-methylquinolin-3-yl)methyl) substituted heterocycles, which are of interest for their potential biological activities.

  • Synthesis of Hydrazone Derivatives: A two-step process involving the oxidation of the starting material to its corresponding aldehyde, followed by condensation with various hydrazides, yields a series of hydrazone derivatives. Hydrazones are a well-established class of compounds with diverse pharmacological properties, including antimicrobial and anticancer activities.[3][4]

The synthesized derivatives are valuable candidates for screening in various biological assays to explore their therapeutic potential. Given the established anticancer and antimicrobial properties of quinoline-based compounds, these newly synthesized molecules represent a promising avenue for the discovery of novel drug leads.[1][3][5]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol is adapted from the reduction of the corresponding carbaldehyde.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol) in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (1.2 mmol) portion-wise with stirring.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: 85-95%

Protocol 2: Synthesis of N-((2-chloro-6-methylquinolin-3-yl)methyl) Heterocycle Derivatives via Mitsunobu Reaction

This protocol is adapted from the work of Roopan and Khan on the N-alkylation of (2-chloroquinolin-3-yl)methanol.[6]

Materials:

  • This compound

  • Substituted N-heterocycle (e.g., imidazole, benzimidazole, pyrazole)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of this compound (1 mmol), the N-heterocycle (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere, add DEAD or DIAD (1.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-alkylated product.

Diagram of Experimental Workflow:

Protocol 2: Mitsunobu Reaction Workflow start Mix this compound, N-heterocycle, and PPh3 in anhydrous THF add_dead Add DEAD/DIAD dropwise at 0°C start->add_dead stir Stir at room temperature for 12-24h add_dead->stir concentrate Concentrate under reduced pressure stir->concentrate purify Purify by column chromatography concentrate->purify product N-((2-chloro-6-methylquinolin-3-yl)methyl) heterocycle purify->product

Caption: Workflow for the Mitsunobu N-alkylation reaction.

Protocol 3: Two-Step Synthesis of Hydrazone Derivatives

Step A: Oxidation of this compound to 2-chloro-6-methylquinoline-3-carbaldehyde

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a solution of this compound (1 mmol) in dichloromethane (20 mL), add PCC (1.5 mmol) or activated MnO₂ (10 mmol).

  • Stir the mixture at room temperature for 4-6 hours (for PCC) or 24 hours (for MnO₂).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain 2-chloro-6-methylquinoline-3-carbaldehyde.

Step B: Condensation to Form Hydrazone Derivatives

This protocol is adapted from the synthesis of similar quinoline hydrazones.[4][7]

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde (from Step A)

  • Substituted hydrazide (e.g., isonicotinohydrazide, benzohydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the substituted hydrazide (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure hydrazone derivative.

Diagram of Synthetic Pathway:

Two-Step Synthesis of Hydrazone Derivatives start_material This compound oxidation Oxidation (PCC or MnO2) start_material->oxidation aldehyde 2-chloro-6-methylquinoline-3-carbaldehyde oxidation->aldehyde condensation Condensation (Substituted Hydrazide, EtOH, H+) aldehyde->condensation hydrazone Hydrazone Derivative condensation->hydrazone

Caption: Synthetic route to hydrazone derivatives.

Data Presentation

Table 1: Synthesis of N-((2-chloro-6-methylquinolin-3-yl)methyl) Heterocycle Derivatives (Representative Examples)
EntryN-HeterocycleProductExpected Yield (%)
1Imidazole1-((2-chloro-6-methylquinolin-3-yl)methyl)-1H-imidazole75-85
2Benzimidazole1-((2-chloro-6-methylquinolin-3-yl)methyl)-1H-benzo[d]imidazole70-80
3Pyrazole1-((2-chloro-6-methylquinolin-3-yl)methyl)-1H-pyrazole72-82
41,2,4-Triazole1-((2-chloro-6-methylquinolin-3-yl)methyl)-1H-1,2,4-triazole65-75

Note: Yields are estimated based on similar reactions reported in the literature.

Table 2: Synthesis of Hydrazone Derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde (Representative Examples)
EntryHydrazideProductYield (%)Reference
1IsonicotinohydrazideN'-((2-chloro-6-methylquinolin-3-yl)methylene)isonicotinohydrazide~80-90[4]
2BenzohydrazideN'-((2-chloro-6-methylquinolin-3-yl)methylene)benzohydrazide~85-95[4]
3Semicarbazide2-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine-1-carboxamide~75-85[4]
4Thiosemicarbazide2-((2-chloro-6-methylquinolin-3-yl)methylene)hydrazine-1-carbothioamide~80-90[4]
Table 3: Reported Biological Activity of Related Quinoline Hydrazone Derivatives
Compound TypeBiological ActivityOrganism/Cell LinePotencyReference
2-chloro-6-methylquinoline hydrazonesAntibacterialE. coli, S. aureus, P. aeruginosaMIC = 12.5 µg/mL for active compounds[4]
2-chloro-6-methylquinoline hydrazonesAntifungalA. niger, A. flavusModerate activity[4]
Chloroquinolinyl-pyrazolyl-pyridinesAntibacterialE. coliMIC = 12.5-50 µg/mL[8]
7-chloro-4-quinolinylhydrazone derivativesAnticancerSF-295, HTC-8, HL-60IC₅₀ = 0.314-4.65 µg/cm³[3]

Potential Signaling Pathways for Anticancer Activity

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms of action.[1][3][9] These include the inhibition of tyrosine kinases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[3][9] The specific signaling pathways targeted can vary depending on the substitution pattern of the quinoline ring. For instance, some quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[9]

Diagram of Potential Anticancer Mechanisms:

Potential Anticancer Mechanisms of Quinoline Derivatives quinoline Quinoline Derivative tyrosine_kinase Tyrosine Kinase Inhibition quinoline->tyrosine_kinase pi3k_akt PI3K/Akt/mTOR Pathway Inhibition quinoline->pi3k_akt cell_cycle Cell Cycle Arrest quinoline->cell_cycle apoptosis Induction of Apoptosis quinoline->apoptosis angiogenesis Inhibition of Angiogenesis quinoline->angiogenesis proliferation Cell Proliferation tyrosine_kinase->proliferation survival Cell Survival pi3k_akt->survival cell_cycle->proliferation apoptosis->survival tumor_growth Tumor Growth angiogenesis->tumor_growth growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor

References

Application Note and Protocol for the Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the selective reduction of 2-chloro-6-methylquinoline-3-carbaldehyde to its corresponding primary alcohol, (2-chloro-6-methylquinolin-3-yl)methanol. The described method utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, which efficiently reduces the aldehyde functional group while preserving the integrity of the chloro-substituted quinoline ring.[1][2] This transformation is a fundamental step in the synthesis of various heterocyclic compounds relevant to medicinal chemistry and materials science. This application note includes a step-by-step experimental procedure, data tables for reagents and products, and graphical representations of the reaction and workflow for use by researchers, scientists, and professionals in drug development.

Reaction Scheme

The reduction of the aldehyde group in 2-chloro-6-methylquinoline-3-carbaldehyde to a primary alcohol is achieved using sodium borohydride in a protic solvent, typically methanol or ethanol.[1][3] The reaction proceeds via nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon.[2]

Caption: Chemical reduction of 2-chloro-6-methylquinoline-3-carbaldehyde.

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)CAS Number
2-chloro-6-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.64SolidNot specified73568-27-1
This compoundC₁₁H₁₀ClNO207.66Solid143-145[1]123637-97-8[1]

Table 2: Recommended Reaction Parameters

ParameterValue / Condition
Solvent Methanol (MeOH) or Ethanol (EtOH)[3][4]
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Ratio 1.0 - 1.5 equivalents of NaBH₄ per equivalent of aldehyde
Temperature 0 °C to Room Temperature (20-25 °C)[4]
Reaction Time 1 - 4 hours (monitor by TLC)[4]
Workup Procedure Quench with water, followed by extraction
Purification Recrystallization or Column Chromatography

Table 3: Product Characterization Data for this compound

Analysis MethodExpected Observations
Infrared (IR) Spectroscopy Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. Disappearance of the aldehyde C=O stretching band (approx. 1690-1715 cm⁻¹).[1]
¹H NMR Spectroscopy Disappearance of the aldehyde proton singlet (δ ≈ 10 ppm). Appearance of a singlet or doublet for the CH₂OH protons (δ ≈ 4.5-5.0 ppm) and a broad singlet for the OH proton.
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon (δ ≈ 190 ppm). Appearance of a signal for the CH₂OH carbon (δ ≈ 60-65 ppm).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ peak at m/z ≈ 208.05.

Experimental Protocol

This protocol details a standard laboratory procedure for the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde.

Materials and Equipment
  • Reactants:

    • 2-chloro-6-methylquinoline-3-carbaldehyde

    • Sodium borohydride (NaBH₄)

  • Solvents & Reagents:

    • Methanol (anhydrous)

    • Ethyl acetate

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • TLC plates (silica gel 60 F₂₅₄)

    • TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for filtration and recrystallization

    • TLC chamber and UV lamp

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-chloro-6-methylquinoline-3-carbaldehyde in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it is cooled to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. Note: The addition is exothermic and may cause gas evolution (hydrogen).[2] A slow, portion-wise addition is crucial for safety and temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against the starting material. The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully add deionized water to quench the excess sodium borohydride.

    • Remove the methanol using a rotary evaporator.

    • Add more deionized water to the resulting residue, followed by ethyl acetate to extract the product.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash them once with deionized water, followed by a wash with saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterization: Confirm the identity and purity of the final product, this compound, using the analytical methods outlined in Table 3.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • The product, this compound, is harmful if swallowed and causes serious eye damage.[5] Avoid inhalation, ingestion, and contact with skin and eyes.

Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0°C in Ice Bath dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 stir 4. Stir at RT (2-4 hours) add_nabh4->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with H₂O monitor->quench Reaction Complete extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Recrystallize dry->purify characterize 10. Characterize Product (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde.

References

Application Notes and Protocols for (2-chloro-6-methylquinolin-3-yl)methanol in Antimicrobial and Antileishmanial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biological activities, particularly antimicrobial and antileishmanial, of derivatives of (2-chloro-6-methylquinolin-3-yl)methanol. While specific data for the parent compound is limited in publicly available research, the data presented for its close analogs offer valuable insights into its potential as a scaffold for drug discovery. Detailed experimental protocols for evaluating these activities are also provided.

Antimicrobial Applications

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The core quinoline structure is a well-established pharmacophore in antimicrobial agents[1]. Modifications at the 3-position, often starting from the precursor 2-chloro-6-methylquinoline-3-carbaldehyde, have led to the synthesis of compounds with significant antimicrobial properties[2][3][4].

Quantitative Data: Antimicrobial Activity of Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of the (2-chloro-6-methylquinolin-3-yl) scaffold against several microbial strains. It is important to note that these data are for derivatives and not for this compound itself.

Compound TypeDerivative Structure/ClassTest OrganismMIC (µg/mL)Reference
Hydrazone2-chloro-6-methylquinoline hydrazonesMycobacterium tuberculosis H37Rv3.125-50[2]
HydrazoneHalo-substituted 2-aryloxyacetohydrazonesMycobacterium tuberculosis H37RV3.125-100[2]
HydrazoneSchiff base-aryl-carbohydrazideMycobacterium tuberculosis H37Rv1.6[2]
AmineSecondary and tertiary aminesAspergillus niger, Aspergillus flavusPromising Activity[3]
Acetohydrazide2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazidePseudomonas aeruginosaGood Potency[4]
Acetohydrazide2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazideEscherichia coliGood Activity (at 1000 µg/mL)[4]

Antileishmanial Applications

Quinoline-based compounds have long been a source of antiprotozoal drugs, and derivatives of the 2-chloroquinoline scaffold are no exception[5][6]. Research has shown that modifications of the quinoline core can lead to potent antileishmanial agents[7][8]. The data below is for derivatives and provides a strong rationale for investigating this compound and its analogs as potential treatments for leishmaniasis.

Quantitative Data: Antileishmanial Activity of Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for quinoline derivatives against Leishmania species.

Compound TypeDerivative Structure/ClassLeishmania SpeciesIC₅₀ (µM)Selectivity Index (SI)Reference
3-Substituted Quinoline3-Cinnamyl-2-methylquinolin-4-olL. chagasi (promastigotes)<0.8 µg/mL-[5]
3-Substituted Quinoline3-Cinnamyl-2-methylquinolin-4-olL. chagasi (amastigotes)3.55 µg/mL8.3-fold more active than pentavalent antimony[5]
Chloroquinoline7-chloro-N,N-dimethylquinolin-4-amineL. infantum (promastigotes)-154.6[7]
Chloroquinoline7-chloro-N,N-dimethylquinolin-4-amineL. amazonensis (promastigotes)-86.4[7]
Chloroquinoline7-chloro-N,N-dimethylquinolin-4-amineL. infantum (amastigotes)-137.6[7]
Chloroquinoline7-chloro-N,N-dimethylquinolin-4-amineL. amazonensis (amastigotes)-74.3[7]
Fluoroquinoline7-chloro-N-(4-fluorophenethyl)quinolin-4-amineL. infantum (promastigotes)-38.7[9]
Fluoroquinoline7-chloro-N-(4-fluorophenethyl)quinolin-4-amineL. amazonensis (promastigotes)-42.7[9]
Fluoroquinoline7-chloro-N-(4-fluorophenethyl)quinolin-4-amineL. infantum (amastigotes)-45.0[9]
Fluoroquinoline7-chloro-N-(4-fluorophenethyl)quinolin-4-amineL. amazonensis (amastigotes)-48.9[9]

Experimental Protocols

The following are detailed protocols for the antimicrobial and antileishmanial screening of quinoline derivatives, adapted from methodologies reported in the literature[5][10].

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against bacterial and fungal strains.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of This compound derivative in DMSO D Perform 2-fold serial dilutions of the compound across the microplate A->D B Prepare standardized microbial inoculum (0.5 McFarland) F Inoculate wells with the standardized microbial suspension B->F C Dispense culture medium (e.g., Mueller-Hinton Broth) into 96-well plate C->D D->F E Include positive (microbe only) and negative (medium only) controls E->F G Incubate at 37°C for 18-24 hours F->G H Visually inspect for turbidity or use a plate reader G->H I Determine MIC: Lowest concentration with no visible growth H->I

Workflow for MIC determination.

Protocol 2: In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This protocol outlines the steps to determine the IC₅₀ of a compound against the promastigote (insect) stage of Leishmania parasites.

Antileishmanial_Promastigote_Workflow A Culture Leishmania promastigotes to logarithmic growth phase C Add a standardized suspension of promastigotes to each well A->C B Prepare serial dilutions of This compound derivative in a 96-well plate B->C D Incubate at 25°C for 72 hours C->D E Add MTT reagent to each well and incubate for 4 hours D->E F Add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm using a plate reader F->G H Calculate IC50 value from dose-response curve G->H

Antileishmanial assay for promastigotes.

Protocol 3: In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This protocol is for assessing the efficacy of a compound against the intracellular amastigote (mammalian) stage of Leishmania parasites within host cells (e.g., macrophages).

Antileishmanial_Amastigote_Workflow A Seed macrophages in a 96-well plate and allow to adhere B Infect macrophages with Leishmania promastigotes and incubate for 24 hours to allow differentiation into amastigotes A->B C Wash to remove extracellular parasites B->C D Add serial dilutions of This compound derivative C->D E Incubate for 72 hours D->E F Fix and stain the cells E->F G Determine the number of amastigotes per 100 macrophages microscopically F->G H Calculate IC50 value G->H

Antileishmanial assay for amastigotes.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound and its derivatives are not fully elucidated. However, quinoline-based antimicrobials are known to interfere with various cellular processes. For antileishmanial quinolines, proposed mechanisms include disruption of mitochondrial function and induction of oxidative stress[7][11].

Putative_Mechanism_of_Action cluster_effects Cellular Effects A This compound Derivative B Leishmania Parasite A->B Enters C Disruption of Mitochondrial Membrane Potential B->C Leads to D Inhibition of Topoisomerase B->D May cause E Induction of Reactive Oxygen Species (ROS) B->E Triggers F Parasite Death C->F D->F E->F

Potential mechanisms of action.

These notes and protocols are intended to serve as a starting point for researchers interested in the antimicrobial and antileishmanial potential of this compound and its analogs. Further investigation is warranted to fully characterize the activity and mechanism of action of the parent compound.

References

Application Notes and Protocols: (2-chloro-6-methylquinolin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its versatile structure allows for diverse functionalization, leading to a wide array of biological activities. Among the vast library of quinoline derivatives, (2-chloro-6-methylquinolin-3-yl)methanol emerges as a particularly valuable scaffold for drug discovery. The presence of a reactive chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

These application notes provide a comprehensive overview of the utility of this compound as a starting point for the synthesis of novel bioactive molecules. We present detailed protocols for its synthesis, derivatization, and evaluation in key biological assays relevant to oncology and infectious diseases.

Biological Activities and Potential Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas:

  • Anticancer Activity: Quinoline-based compounds are known to target various signaling pathways implicated in cancer progression, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway. The this compound scaffold can be elaborated to generate potent kinase inhibitors.

  • Antimicrobial Activity: The quinoline ring is a well-established pharmacophore in antimicrobial agents. Modifications of the this compound structure can lead to the discovery of novel antibacterial and antifungal compounds.

  • Antileishmanial Activity: Preliminary studies suggest that quinoline derivatives possess antileishmanial properties, indicating that this scaffold could be a starting point for the development of new treatments for leishmaniasis.

Data Presentation: Biological Activity of Related Quinoline Derivatives

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the biological activity of structurally related quinoline derivatives to provide insights into the potential of this scaffold.

Compound IDStructureBiological ActivityCell Line / StrainIC50 / MIC (µM)
1 4-Anilinoquinoline-3-carbonitrile derivativeEGFR Kinase Inhibition-0.0075
2 Quinoline-3-carboxylic acid derivativeVEGFR-2 Inhibition-1.2
3 Quinoline derivativePim-1 Kinase InhibitionPC-3 (Prostate Cancer)1.29
4 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaAntimalarialPlasmodium falciparum (chloroquine-resistant)1.2
5 2-chloro-6-methylquinoline hydrazone derivativeAntibacterialEscherichia coli6.25
6 2-chloro-6-methylquinoline hydrazone derivativeAntibacterialStaphylococcus aureus3.12

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title scaffold from its corresponding aldehyde via reduction.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization via Etherification of the Hydroxymethyl Group

This protocol provides a general method for synthesizing ether derivatives at the 3-position.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Syringe

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether derivative.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the procedure for assessing the cytotoxic effects of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Target kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer or appropriate plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add the target kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by another reagent to convert the ADP produced into a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence). The signal intensity is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

EGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF EGFR EGFR PI3K PI3K EGFR->PI3K Activates Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Recruits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis\n(Cell Growth) Protein Synthesis (Cell Growth) mTOR->Protein Synthesis\n(Cell Growth) Grb2/SOS->RAS Activates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR PLCγ PLCγ VEGFR->PLCγ Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCγ->DAG Generates PKC PKC DAG->PKC Activates MAPK Pathway MAPK Pathway PKC->MAPK Pathway Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Production\n(Vascular Permeability) NO Production (Vascular Permeability) eNOS->NO Production\n(Vascular Permeability) Gene Expression\n(Proliferation, Migration) Gene Expression (Proliferation, Migration) MAPK Pathway->Gene Expression\n(Proliferation, Migration) Experimental_Workflow Start Start Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary_Screening Characterization->Primary_Screening Library of Derivatives Dose-Response Dose-Response Primary_Screening->Dose-Response Active Hits SAR_Studies SAR_Studies Dose-Response->SAR_Studies IC50 Values Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End Candidate Selection

Application Notes and Protocols for Nucleophilic Substitution Reactions of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic substitution reactions of (2-chloro-6-methylquinolin-3-yl)methanol, a versatile intermediate in the synthesis of novel quinoline derivatives with potential therapeutic applications. The protocols outlined below describe the synthesis of the starting material and its subsequent conversion to various alkoxy and amino derivatives.

Synthesis of this compound

The starting material, this compound, can be synthesized in a two-step process from the corresponding acetanilide derivative. The initial step involves a Vilsmeier-Haack reaction to form 2-chloro-6-methylquinoline-3-carbaldehyde, which is then reduced to the desired alcohol.

Protocol 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack formylation of acetanilides.

Materials:

  • p-Methylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate solution (10%)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3 molar equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4.5 molar equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Add p-methylacetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture at 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid, 2-chloro-6-methylquinoline-3-carbaldehyde, is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction to this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Distilled water

  • Ethyl acetate

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 molar equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 molar equivalents) portion-wise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be purified by column chromatography if necessary.

Nucleophilic Substitution Reactions

The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups.

Protocol 3: Synthesis of (2-alkoxy-6-methylquinolin-3-yl)methanol Derivatives

This protocol outlines a general procedure for the synthesis of alkoxy derivatives via reaction with sodium alkoxides.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare the sodium alkoxide by adding small pieces of sodium metal (1.2 molar equivalents) to the corresponding anhydrous alcohol.

  • After the sodium has completely reacted, add a solution of this compound (1 molar equivalent) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired (2-alkoxy-6-methylquinolin-3-yl)methanol.

Protocol 4: Synthesis of (2-amino-6-methylquinolin-3-yl)methanol Derivatives

This protocol provides a general method for the amination of the 2-chloroquinoline core.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine) (1.5 molar equivalents)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a base (2 molar equivalents)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) in ethanol or DMF.

  • Add the desired amine (1.5 molar equivalents) and the base (triethylamine or potassium carbonate, 2 molar equivalents).

  • Heat the reaction mixture to reflux for 8-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If using ethanol, remove the solvent under reduced pressure. If using DMF, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions on 2-chloroquinoline derivatives. Note that the data is for analogous compounds and should be considered indicative for the reactions of this compound.

EntryNucleophileSubstrateProductSolventBase/CatalystTime (h)Yield (%)Reference
1Sodium Methoxide2-chloro-3-nitroquinoxaline2-methoxy-3-nitroquinoxalineMethanol---[1]
2Aniline2-chloroquinoline-3-carbaldehyde2-(phenylamino)quinoline-3-carbaldehydeEthanolAcetic Acid2-360-80[2]
3p-toluidine2-chloroquinoline-3-carbaldehydeN-((2-chloroquinolin-3-yl)methylene)-4-methylanilineEthanolAcetic Acid-Good[3]
4Morpholine2-chloroquinoline2-morpholinoquinolineToluenePd₂(dba)₃, XPhos, NaOtBu12~95BenchChem

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting p-methylacetanilide to the final nucleophilic substitution products.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_substitution Nucleophilic Substitution p-Methylacetanilide p-Methylacetanilide Vilsmeier-Haack Vilsmeier-Haack p-Methylacetanilide->Vilsmeier-Haack Carbaldehyde (2-chloro-6-methylquinolin-3-yl)carbaldehyde Vilsmeier-Haack->Carbaldehyde Reduction Reduction Carbaldehyde->Reduction Methanol This compound Reduction->Methanol Alkoxide_Reaction Reaction with Alkoxide Methanol->Alkoxide_Reaction Amine_Reaction Reaction with Amine Methanol->Amine_Reaction Alkoxy_Product (2-alkoxy-6-methylquinolin-3-yl)methanol Alkoxide_Reaction->Alkoxy_Product Amino_Product (2-amino-6-methylquinolin-3-yl)methanol Amine_Reaction->Amino_Product sn_ar_mechanism Reactant 2-Chloroquinoline Derivative Intermediate Meisenheimer Complex (Anionic σ-complex) Reactant->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Quinoline Intermediate->Product - Cl- Leaving_Group Chloride (Cl-)

References

Application Notes & Protocols: (2-chloro-6-methylquinolin-3-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-chloro-6-methylquinolin-3-yl)methanol is a functionalized quinoline derivative. While its primary applications to date have been as an intermediate in the synthesis of pharmacologically active molecules, its inherent chemical functionalities—a reactive chlorine atom, a nucleophilic hydroxyl group, and a photophysically active quinoline core—make it a promising building block for advanced materials. These notes explore its potential applications in materials science, providing detailed hypothetical protocols for its use as a precursor for fluorescent sensors and as a monomer for novel functional polymers.

Section 1: Synthesis of this compound

The first step in exploring the materials science applications of this compound is its synthesis. The following protocol outlines a common synthetic route.

Experimental Protocol: Synthesis

  • Vilsmeier-Haack Reaction:

    • To a solution of p-methylacetanilide (1 equivalent) in anhydrous dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl3, 2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at 70°C for 4 hours.

    • Pour the cooled reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate, 2-chloro-6-methylquinoline-3-carbaldehyde, is filtered, washed with water, and dried.

  • Reduction to Alcohol:

    • Suspend the 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol.

    • Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Expected Data:

The successful synthesis of the target compound can be confirmed by standard analytical techniques. The expected data is summarized below.

Analysis Expected Outcome
Appearance White to off-white solid
¹H NMR Peaks corresponding to aromatic protons, methyl protons, methylene protons, and hydroxyl proton
¹³C NMR Peaks corresponding to quinoline core carbons, methyl carbon, and methylene carbon
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the compound
FT-IR (cm⁻¹) Broad peak around 3400 (O-H stretch), peaks in the 1600-1400 range (C=C, C=N aromatic stretches)

Synthetic Workflow Diagram:

G Synthesis of this compound A p-methylacetanilide B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 2-chloro-6-methylquinoline-3-carbaldehyde B->C D Reduction (NaBH4, Methanol) C->D E This compound D->E

Caption: A two-step synthesis of the target molecule.

Section 2: Application in Fluorescent Sensors

The quinoline core of this compound is fluorescent. The hydroxyl group provides a convenient handle for attaching a receptor unit, making it a suitable scaffold for developing a "turn-on" or "turn-off" fluorescent sensor for metal ions. This protocol outlines a hypothetical application for the detection of Fe³⁺.

Experimental Protocol: Synthesis of a Fluorescent Fe³⁺ Sensor

  • Synthesis of the Ligand:

    • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • To this solution, add 2-picolinoyl chloride (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the triethylamine hydrochloride salt and concentrate the filtrate.

    • Purify the resulting ester by column chromatography to yield the sensor molecule.

  • Fluorescence Spectroscopy:

    • Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of solutions containing the sensor at a fixed concentration (e.g., 10 µM) and varying concentrations of Fe³⁺ (from 0 to 100 µM).

    • Record the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption maximum of the sensor.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the sensor's response.

Expected Data:

The sensor is expected to show a change in fluorescence intensity upon binding to Fe³⁺. This could be due to photoinduced electron transfer (PET) or other quenching mechanisms.

Parameter Expected Value (Hypothetical)
Excitation Wavelength (λex) ~320 nm
Emission Wavelength (λem) ~380 nm
Quantum Yield (in absence of Fe³⁺) 0.15
Quantum Yield (in presence of Fe³⁺) < 0.01 (Quenching)
Limit of Detection (LOD) Low micromolar (µM) range

Sensor Activation Workflow:

G Fluorescent Sensor Workflow cluster_synthesis Synthesis cluster_detection Detection A This compound B Esterification with 2-picolinoyl chloride A->B C Sensor Molecule B->C D Sensor + Fe³⁺ C->D Analyte Addition E Fluorescence Quenching D->E F Signal Output E->F

Caption: From synthesis to detection with the sensor.

Section 3: Application in Functional Polymers

The bifunctional nature of this compound (a polymerizable hydroxyl group and a modifiable chloro group) allows for its use as a monomer in the synthesis of functional polymers. These polymers could have interesting optical or thermal properties.

Experimental Protocol: Synthesis of a Polyether

  • Monomer Synthesis:

    • Synthesize this compound as described in Section 1.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the monomer (1 equivalent) in anhydrous N,N-dimethylacetamide (DMAc).

    • Add potassium carbonate (K₂CO₃, 2 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

    • Heat the reaction mixture to 160°C and stir for 24 hours.

    • Cool the reaction mixture and precipitate the polymer by pouring the solution into methanol.

    • Filter the polymer, wash with methanol and water, and dry under vacuum.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Analyze the thermal properties (glass transition temperature, Tg; decomposition temperature, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

    • Characterize the optical properties by measuring the UV-Vis absorption and photoluminescence spectra of the polymer in solution or as a thin film.

Expected Data:

The resulting polyether would contain the quinoline moiety in the backbone, which is expected to impart specific thermal and optical properties.

Property Expected Outcome (Hypothetical)
Molecular Weight (Mn) 10,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temp. (Tg) > 150°C (due to rigid quinoline backbone)
Decomposition Temp. (Td) > 300°C
UV-Vis Absorption (λmax) ~310 nm
Photoluminescence (λem) ~370 nm (in solution)

Polymerization Workflow:

G Polymer Synthesis and Characterization A Monomer This compound B Polycondensation (K2CO3, DMAc, 160°C) A->B C Purification (Precipitation in Methanol) B->C D Polyether C->D E Characterization (GPC, DSC, TGA, Spectroscopy) D->E

Caption: Workflow for polymer synthesis and analysis.

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical modification of the hydroxymethyl group of (2-chloro-6-methylquinolin-3-yl)methanol, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein cover key functionalization techniques, including oxidation, etherification, esterification, and conversion to halides. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline derivatives.

Introduction

This compound is a valuable synthetic intermediate possessing a reactive hydroxymethyl group at the 3-position of the quinoline ring. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships in drug discovery programs. The quinoline scaffold itself is a privileged structure found in numerous biologically active compounds. This guide outlines reliable methods for the deliberate modification of the hydroxymethyl group to yield aldehydes, ethers, esters, and halides, thereby expanding the chemical space accessible from this key starting material.

Synthesis of Starting Material

The precursor, this compound, can be synthesized from its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde.

Protocol 1: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol describes the synthesis of this compound via the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde using sodium borohydride.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

  • Montmorillonite K-10 (optional catalyst)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound.

A microwave-assisted variation of this procedure has been reported using a catalytic amount of Montmorillonite K-10, significantly reducing the reaction time.

Functionalization Techniques

The hydroxymethyl group of this compound can be readily transformed into a variety of other functional groups. The following sections provide detailed protocols for these key transformations.

Oxidation to Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde, is a fundamental transformation. This aldehyde can then serve as a key intermediate for various subsequent reactions, such as reductive amination and Wittig reactions.

This method utilizes a mild and selective oxidizing agent, making it suitable for substrates with sensitive functional groups.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be purified by column chromatography if necessary.

The Swern oxidation is another mild and efficient method for the synthesis of aldehydes from primary alcohols.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of oxalyl chloride (1.1-1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0-2.5 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (4.0-5.0 eq) dropwise and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.

  • Purify by column chromatography as needed.

Etherification

The synthesis of ethers from this compound can be achieved through several methods, including the Williamson ether synthesis and the Mitsunobu reaction.

This classic method involves the reaction of an alkoxide with an alkyl halide. For this substrate, it is preferable to convert the alcohol to its alkoxide and react it with a suitable alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of sodium hydride (1.1-1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF at 0 °C, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the reaction is complete.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

A specific application of the Mitsunobu reaction has been reported for the N-alkylation of various N-heterocyclic compounds with (2-chloroquinolin-3-yl)methanol, which can be adapted for the 6-methyl derivative. This protocol is particularly useful for forming C-N-C ether-like linkages.

Materials:

  • This compound

  • N-heterocyclic compound (e.g., quinazolinone, pyrimidone)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

Procedure:

  • To a stirred solution of this compound (1.0 eq), the N-heterocyclic compound (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add DEAD or DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired N-alkylated product.

Esterification

Ester derivatives can be prepared via several methods, including the Steglich esterification for mild conditions.

This method is advantageous for its mild reaction conditions and is suitable for acid-sensitive substrates.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C, add DCC or EDC (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • If using DCC, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

Conversion to Halides

The hydroxymethyl group can be converted to a more reactive halomethyl group, which is a key intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzene or Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in benzene or DCM at 0 °C, add thionyl chloride (2.0-3.0 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-(chloromethyl)-2-chloro-6-methylquinoline can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Functionalization Reactions of this compound

Reaction TypeReagents and ConditionsProductYield (%)Reference
Oxidation
Dess-MartinDMP, DCM, rt2-chloro-6-methylquinoline-3-carbaldehydeTypically >90% (estimated)General Protocol
Swern(COCl)₂, DMSO, Et₃N, DCM, -78 °C to rt2-chloro-6-methylquinoline-3-carbaldehydeTypically >85% (estimated)General Protocol
Etherification
WilliamsonNaH, Alkyl Halide, DMF or THF, 0 °C to rt3-(alkoxymethyl)-2-chloro-6-methylquinolineVariesGeneral Protocol
MitsunobuPPh₃, DEAD/DIAD, N-Heterocycle, THF, rt3-((heterocyclyl)methyl)-2-chloro-6-methylquinolineVariesSpecific Example
Esterification
SteglichCarboxylic Acid, DCC/EDC, DMAP, DCM, rt3-(((acyloxy)methyl)-2-chloro-6-methylquinolineVariesGeneral Protocol
Halogenation
ChlorinationSOCl₂, Benzene or DCM, reflux3-(chloromethyl)-2-chloro-6-methylquinolineVariesGeneral Protocol

Note: Yields are estimates based on general protocols for similar substrates and may require optimization for this compound.

Visualization of Workflows and Pathways

experimental_workflow cluster_start Starting Material Synthesis cluster_functionalization Functionalization Pathways cluster_products Functionalized Products start_aldehyde 2-chloro-6-methylquinoline-3-carbaldehyde start_alcohol This compound start_aldehyde->start_alcohol Reduction (NaBH4) oxidation Oxidation start_alcohol->oxidation etherification Etherification start_alcohol->etherification esterification Esterification start_alcohol->esterification halogenation Halogenation start_alcohol->halogenation product_aldehyde Aldehyde Derivative oxidation->product_aldehyde product_ether Ether Derivative etherification->product_ether product_ester Ester Derivative esterification->product_ester product_halide Halide Derivative halogenation->product_halide reaction_pathways cluster_oxidation Oxidation cluster_etherification Etherification cluster_esterification Esterification cluster_halogenation Halogenation start This compound aldehyde 2-chloro-6-methylquinoline-3-carbaldehyde start->aldehyde DMP or Swern ether 3-(Alkoxymethyl)-2-chloro-6-methylquinoline start->ether Williamson or Mitsunobu ester 3-(((Acyloxy)methyl)-2-chloro-6-methylquinoline start->ester Steglich halide 3-(Halomethyl)-2-chloro-6-methylquinoline start->halide SOCl₂ or Appel

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol.

I. Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the formation of the precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, via a Vilsmeier-Haack reaction. The second step is the reduction of this aldehyde to the desired primary alcohol. Successful yield optimization hinges on careful control of reaction parameters in both stages.

Experimental Workflow

Synthesis_Workflow p-methylacetanilide p-methylacetanilide Aldehyde_Synthesis Vilsmeier-Haack Reaction p-methylacetanilide->Aldehyde_Synthesis Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Aldehyde_Synthesis Aldehyde 2-chloro-6-methylquinoline- 3-carbaldehyde Aldehyde_Synthesis->Aldehyde Reduction Reduction Aldehyde->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Crystallization/ Chromatography) Final_Product->Purification

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

Q1: My Vilsmeier-Haack reaction is giving a low yield of the aldehyde. What are the common causes?

A1: Low yields in the Vilsmeier-Haack reaction for this synthesis can often be attributed to several factors:

  • Moisture Contamination: The Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Reagent Quality: Use freshly distilled phosphorus oxychloride and high-purity DMF. The Vilsmeier reagent should ideally be prepared fresh for each reaction.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and the subsequent reaction with the acetanilide is crucial. The initial formation is typically done at low temperatures (0-5 °C), while the reaction with the acetanilide may require heating.[1] Inadequate temperature control can lead to side reactions or incomplete conversion.

  • Reaction Time: The reaction may require several hours of heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Logic for Low Aldehyde Yield

Troubleshooting_Aldehyde Start Low Yield of Aldehyde Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Freshly Distilled?) Start->Check_Reagents Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Time Review Reaction Time Start->Check_Time Solution_Moisture Action: Thoroughly dry glassware, use anhydrous solvents. Check_Moisture->Solution_Moisture Solution_Reagents Action: Use fresh reagents, prepare Vilsmeier reagent in situ. Check_Reagents->Solution_Reagents Solution_Temp Action: Optimize temperature for reagent formation and reaction. Check_Temp->Solution_Temp Solution_Time Action: Monitor reaction by TLC to ensure completion. Check_Time->Solution_Time

Caption: Troubleshooting guide for low yield in the Vilsmeier-Haack reaction.
Step 2: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde to this compound

Q2: I am observing a low yield or incomplete conversion during the reduction of the aldehyde. What should I investigate?

A2: Several factors can influence the efficiency of the aldehyde reduction:

  • Choice and Molarity of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[2] Using an insufficient molar equivalent of NaBH₄ will result in incomplete reduction. While LiAlH₄ is a more powerful reducing agent, it is less selective and requires strictly anhydrous conditions.[3]

  • Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.[4]

  • Temperature: The reduction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4]

  • Work-up Procedure: Incomplete quenching of the reaction or improper extraction can lead to loss of product.

Q3: Are there any common side reactions to be aware of during the reduction?

A3: While the reduction of the aldehyde to the primary alcohol is generally clean, potential side reactions, especially with stronger reducing agents or under harsh conditions, could include:

  • Reduction of the Chloro Group: Although less likely with NaBH₄, stronger reducing agents could potentially lead to dehalogenation.

  • Over-reduction: This is not a concern for an aldehyde to a primary alcohol but would be a consideration if other reducible functional groups were present.

Quantitative Data on Aldehyde Synthesis

Starting MaterialReactionProductYield (%)Reference
2-Methyl AcetanilideVilsmeier-Haack2-Chloro-3-formyl-8-Methyl Quinoline63[1]
4-Chloro AcetanilideVilsmeier-Haack2,6-Dichloro-3-formyl Quinoline69[1]
AcetanilideVilsmeier-Haack2-Chloro-3-formyl Quinoline62.82[1]

III. Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol is based on the Vilsmeier-Haack reaction.

Materials:

  • p-Methylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a drying tube, cool DMF (3 molar equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (7 molar equivalents) dropwise with stirring, maintaining the temperature at 0 °C.

  • To this solution, add p-methylacetanilide (1 molar equivalent).

  • Heat the reaction mixture under reflux for 4-10 hours, monitoring the progress by TLC.[1]

  • After completion, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Stir the mixture for 30 minutes.

  • Filter the precipitated product, wash with water, and dry.

  • The crude product can be recrystallized from ethyl acetate to yield 2-chloro-6-methylquinoline-3-carbaldehyde.

Protocol 2: Synthesis of this compound

This is a general protocol for the reduction of the aldehyde using sodium borohydride.

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ammonium chloride solution (saturated) or 1N HCl

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol or ethanol (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[4]

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[4]

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or 1N HCl until gas evolution ceases.[4]

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

References

Technical Support Center: Purification of (2-chloro-6-methylquinolin-3-yl)methanol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the purification of (2-chloro-6-methylquinolin-3-yl)methanol via crystallization.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I've dissolved my this compound in a solvent and cooled the solution, but no crystals have formed after an extended period. What could be the problem?

    Answer: The absence of crystal formation is a common challenge that can stem from several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to begin forming.[1] This can happen if too much solvent was used initially.[2][3][4]

    • Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at low temperatures, which prevents it from precipitating.[1]

    • Lack of Nucleation Sites: Crystal formation requires an initial point to begin. A very clean and smooth flask may not provide adequate sites for nucleation.[1][3]

    • Presence of Impurities: Some impurities can act as inhibitors, preventing the compound's molecules from arranging into a crystal lattice.[1]

    Troubleshooting Steps:

    • Increase Concentration: Gently heat the solution and boil off some of the solvent to increase the compound's concentration.[2][4] Then, allow it to cool again.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[1][3] This creates microscopic grooves that can serve as nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the supersaturated solution to initiate crystallization.[1][3]

    • Lower the Temperature: If cooling at room temperature is ineffective, try using an ice bath or a refrigerator to further decrease the compound's solubility.[2]

    • Consider an Anti-Solvent: If the compound is highly soluble, you can try adding a solvent in which it is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[5]

Issue 2: The Product "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my compound separated as a liquid or oily substance instead of solid crystals. What is happening and how can I fix it?

    Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[2][4] Impurities can also lower the melting point of the compound, making oiling out more likely.[2][6] Oiled-out products are often impure because the liquid phase can dissolve impurities more readily than the solvent.[2][6]

    Troubleshooting Steps:

    • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then attempt to cool the solution again, but more slowly.[2][7]

    • Lower the Cooling Temperature: The issue might be that the solution is becoming supersaturated at a temperature that is still above the compound's melting point. Try cooling the solution to a lower temperature before crystallization begins.

    • Change the Solvent: Select a solvent with a lower boiling point.[8] The reported melting point for this compound is 143-145°C, so a solvent with a boiling point well below this is ideal.[9]

    • Allow for Slow Cooling: Rapid cooling increases the likelihood of oiling out.[8] Insulate the flask to encourage a gradual temperature drop, which allows crystals to form properly.[2]

Issue 3: Low Recovery of Purified Product

  • Question: After filtration, the yield of my purified this compound is very low. What are the potential causes?

    Answer: A poor yield (e.g., less than 20%) can be discouraging and may result from several factors during the crystallization process.[2]

    Potential Causes and Solutions:

    • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor even after cooling.[2][3]

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[2] You can recover additional material from the mother liquor by evaporating some of the solvent and re-cooling to obtain a "second crop" of crystals.[2]

    • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.[1]

      • Solution: Ensure the solution has been thoroughly cooled, for instance in an ice bath, to maximize the amount of precipitate before filtration.[1]

    • Improper Washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, can redissolve a portion of the product.[3]

      • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[3]

Issue 4: Crystals Are Colored or Appear Impure

  • Question: The final crystals have a noticeable color, but the pure compound should be colorless. How can I remove colored impurities?

    Answer: Colored impurities can sometimes co-crystallize with the desired product or adsorb onto the crystal surface.[8]

    Troubleshooting Steps:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before the cooling step. The charcoal will adsorb the colored impurities.

    • Perform a Hot Filtration: After adding charcoal, you must filter the hot solution through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.[8] Be careful, as the solution may cool and crystallize prematurely in the funnel.

Quantitative Data Summary

While extensive experimental solubility data for this compound is not widely published, the following table summarizes its known physical properties and expected solubility characteristics based on its chemical structure.[9]

PropertyValue / Observation
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Melting Point 143-145°C[9]
Appearance Solid at room temperature[9]
Water Solubility Limited, due to its aromatic nature.[9]
Organic Solvent Solubility The hydroxymethyl group allows for solubility in polar organic solvents like methanol and ethanol.[9] The compound is likely soluble in chloroform, as colorless plates have been grown from it.[10]

Detailed Experimental Protocol

This protocol provides a general methodology for the purification of this compound by crystallization.

1. Solvent Selection:

  • Based on its structure, polar organic solvents are suitable.[9] Ethanol or methanol are good starting points.

  • An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming larger, purer crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]

5. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[3]

6. Drying:

  • Dry the purified crystals under a vacuum to remove any residual solvent.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot common issues during the crystallization process.

Caption: A workflow diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of Substituted Quinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinoline-3-carbaldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted quinoline-3-carbaldehydes?

The most prevalent method for the formylation of quinolines is the Vilsmeier-Haack reaction.[1][2] Other notable methods include the Reissert reaction, and various metal-catalyzed syntheses.[3][4]

Q2: Why is the Vilsmeier-Haack reaction widely used for this synthesis?

The Vilsmeier-Haack reaction is a versatile and powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[5] It is often efficient for achieving useful transformations and heteroannulations on the quinoline nucleus.

Q3: What are the key starting materials for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines?

The typical starting materials are substituted acetanilides, which are reacted with the Vilsmeier reagent, prepared in-situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1]

Q4: Are there greener alternatives for the synthesis of quinoline derivatives?

Yes, some methods explore the use of ethanol as a greener solvent for transformations of quinoline-3-carbaldehydes.[6][7] Additionally, microwave-assisted and catalyst-free, solvent-free reactions are being developed for the synthesis of certain quinoline derivatives.[8]

Troubleshooting Guides

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines, but it is not without its challenges.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete formation of the Vilsmeier reagent.

    • Solution: Ensure that anhydrous DMF and fresh POCl₃ are used. The reaction is sensitive to moisture.[9] The Vilsmeier reagent should be prepared at 0-5 °C before the addition of the acetanilide substrate.[10][11]

  • Possible Cause: Unfavorable electronic effects of substituents on the starting acetanilide.

    • Solution: Electron-donating groups on the N-arylacetamide generally lead to better yields and shorter reaction times, particularly when located at the meta-position. Acetanilides with electron-withdrawing groups may result in poor yields. Consider modifying the starting material if possible.

  • Possible Cause: Incorrect reaction temperature or time.

    • Solution: The optimal temperature for the Vilsmeier cyclization is typically around 80-90°C.[10] Reaction times can vary from a few hours to over 16 hours depending on the substrate.[1][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

  • Possible Cause: Improper work-up procedure.

    • Solution: After completion, the reaction mixture should be carefully poured onto crushed ice with vigorous stirring.[12] Basification with a saturated aqueous solution of sodium acetate or sodium bicarbonate to a pH of 5-6 is crucial for the precipitation of the product.[12]

Problem 2: Formation of Side Products

  • Possible Cause: Diformylation of the quinoline ring.

    • Solution: This can occur if the quinoline ring is highly activated. To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.[9]

  • Possible Cause: Reaction with sensitive functional groups.

    • Solution: Hydroxyl and primary/secondary amine groups on the starting material can react with the Vilsmeier reagent.[9] It is advisable to protect these functional groups before performing the formylation reaction. Common protecting groups for hydroxyls include acetyl or silyl ethers, while amines can be protected as amides or carbamates.[9]

Problem 3: Difficulty in Product Purification

  • Possible Cause: Presence of unreacted starting materials or colored impurities.

    • Solution: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography.[1][12] A thorough wash of the crude product with sodium bicarbonate solution and water during work-up can help remove acidic impurities.[12]

Data Presentation

Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction.

Substituent on AcetanilidePositionReaction Time (h)Yield (%)Reference
H-1672[1]
6-OHpara-66[1]
m-OCH₃meta-Good
Electron-withdrawing group--Poor
8-CH₃ortho4-10High[10]

Note: This table is a summary of qualitative and quantitative data from multiple sources and reaction conditions may vary.

Experimental Protocols

Detailed Methodology for the Vilsmeier-Haack Synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes [1]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add the substituted acetanilide.

  • Heat the reaction mixture to 60°C for 16 hours.

  • Work-up: After cooling, pour the reaction mixture into 300 mL of ice-cooled water and stir at a temperature below 10°C for 30 minutes.

  • Isolation: Filter the precipitated 2-chloroquinoline-3-carbaldehyde and recrystallize it from ethyl acetate.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation and Cyclization cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Acetanilide Substituted Acetanilide Acetanilide->Reaction_Mixture Heating Heat (e.g., 60-90 °C) Reaction_Mixture->Heating Product_Intermediate Intermediate Heating->Product_Intermediate Ice_Water Ice-cooled Water Product_Intermediate->Ice_Water Quenching Crude_Product Crude Product (Precipitate) Ice_Water->Crude_Product Filtration Filtration Crude_Product->Filtration Recrystallization Recrystallization/ Column Chromatography Filtration->Recrystallization Final_Product Substituted Quinoline- 3-carbaldehyde Recrystallization->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack and Cyclization cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Adduct Iminium Adduct Vilsmeier_Reagent->Iminium_Adduct Acetanilide N-Arylacetamide Acetanilide->Iminium_Adduct Electrophilic Substitution Cyclized_Intermediate Cyclized Intermediate Iminium_Adduct->Cyclized_Intermediate Intramolecular Cyclization Hydrolysis Hydrolysis (H2O) Cyclized_Intermediate->Hydrolysis Final_Product 2-Chloro-3-formylquinoline Hydrolysis->Final_Product

References

optimizing reaction conditions for the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges during the synthesis.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The first step involves the formation of the precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, via a Vilsmeier-Haack reaction. The second step is the reduction of the aldehyde to the desired primary alcohol.

SynthesisWorkflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Reduction p-Toluidine p-Toluidine N-(4-tolyl)acetamide N-(4-tolyl)acetamide p-Toluidine->N-(4-tolyl)acetamide Acylation 2-chloro-6-methylquinoline-3-carbaldehyde 2-chloro-6-methylquinoline-3-carbaldehyde N-(4-tolyl)acetamide->2-chloro-6-methylquinoline-3-carbaldehyde Cyclization Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->2-chloro-6-methylquinoline-3-carbaldehyde Final Product This compound 2-chloro-6-methylquinoline-3-carbaldehyde->Final Product Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Final Product

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the precursor, 2-chloro-6-methylquinoline-3-carbaldehyde?

A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This reaction involves the cyclization and formylation of an appropriate N-arylacetamide, in this case, N-(4-tolyl)acetamide, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][2].

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction?

A2: Temperature and the stoichiometry of the reagents are crucial. The Vilsmeier reagent is a powerful electrophile, and the reaction can be exothermic. Careful control of the reaction temperature, often starting at low temperatures (0-5 °C) and then heating, is necessary to prevent side reactions and ensure a good yield. The molar ratio of the substrate to the Vilsmeier reagent also significantly impacts the outcome.

Q3: Which reducing agents are suitable for the conversion of the aldehyde to the alcohol?

A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its mild nature and selectivity for aldehydes and ketones[3]. Other reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its ease of handling and workup.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress. By comparing the reaction mixture to the starting aldehyde, you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.

Q5: What are some potential side products in this synthesis?

A5: In the Vilsmeier-Haack step, incomplete cyclization or side reactions on the aromatic ring can occur if the conditions are not optimized. During the reduction step, if a very strong reducing agent is used or the reaction is not controlled, over-reduction of the quinoline ring or dehalogenation could potentially occur, although this is less common with NaBH₄.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Reaction for 2-chloro-6-methylquinoline-3-carbaldehyde
Problem Possible Cause(s) Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent. 2. Low purity of starting N-(4-tolyl)acetamide. 3. Reaction temperature too low or reaction time too short.1. Ensure POCl₃ and DMF are fresh and anhydrous. Prepare the Vilsmeier reagent at low temperature (0-5 °C) before adding the substrate. 2. Recrystallize the N-(4-tolyl)acetamide before use. 3. Gradually increase the reaction temperature (e.g., to 90°C) and extend the reaction time, monitoring by TLC.
Formation of a Dark Tar-like Mixture 1. Reaction temperature is too high. 2. Impurities in the starting materials.1. Maintain careful temperature control, especially during the initial addition of reagents. 2. Purify starting materials before the reaction.
Difficult Purification 1. Presence of unreacted starting material and intermediates. 2. Formation of multiple side products.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Optimize reaction conditions (temperature, time, stoichiometry). Use column chromatography for purification if recrystallization is ineffective.
Step 2: Reduction of 2-chloro-6-methylquinoline-3-carbaldehyde
Problem Possible Cause(s) Solution(s)
Incomplete Reaction (Aldehyde still present) 1. Insufficient amount of reducing agent. 2. Low reactivity of the reducing agent. 3. Short reaction time.1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄). 2. Ensure the NaBH₄ is fresh and has been stored properly. 3. Increase the reaction time and continue to monitor by TLC.
Formation of Side Products 1. Over-reduction (less likely with NaBH₄). 2. Reaction with the solvent.1. Use a mild reducing agent like NaBH₄. 2. Use an appropriate solvent such as methanol or ethanol.
Product "Oiling Out" During Workup/Purification 1. Presence of impurities depressing the melting point. 2. Rapid cooling during recrystallization.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures[2].

Materials:

  • N-(4-tolyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a fume hood, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Slowly add phosphorus oxychloride (6 equivalents) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add N-(4-tolyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethyl acetate.

Data Presentation: Vilsmeier-Haack Reaction Parameters

ParameterRecommended Condition
Reactant Ratio (Substrate:DMF:POCl₃) 1 : 3 : 6
Initial Temperature 0-5 °C
Reaction Temperature 90 °C
Reaction Time 4-6 hours
Workup Quenching with ice water
Purification Recrystallization from ethyl acetate
Protocol 2: Synthesis of this compound

This is a general procedure based on the reduction of similar aldehydes[3].

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Distilled water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask with magnetic stirring.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.2-1.5 equivalents) portion-wise to the solution, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC shows the complete disappearance of the starting aldehyde.

  • Quench the reaction by the slow addition of distilled water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Reduction Reaction Parameters

ParameterRecommended Condition
Reducing Agent Sodium borohydride (NaBH₄)
Stoichiometry (Aldehyde:NaBH₄) 1 : 1.2-1.5
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Workup Aqueous quench and extraction
Purification Column chromatography or recrystallization

Logical Relationships in Troubleshooting

Troubleshooting LowYield_VH Low Yield (V-H) InactiveReagent Inactive Vilsmeier Reagent LowYield_VH->InactiveReagent ImpureSubstrate_VH Impure Substrate LowYield_VH->ImpureSubstrate_VH SuboptimalConditions_VH Suboptimal Temp/Time LowYield_VH->SuboptimalConditions_VH CheckReagents Use Fresh/Anhydrous Reagents InactiveReagent->CheckReagents RecrystallizeSubstrate Recrystallize Substrate ImpureSubstrate_VH->RecrystallizeSubstrate OptimizeConditions Optimize Temp/Time SuboptimalConditions_VH->OptimizeConditions IncompleteReduction Incomplete Reduction InsufficientReducer Insufficient Reducer IncompleteReduction->InsufficientReducer InactiveReducer Inactive Reducer IncompleteReduction->InactiveReducer ShortTime Short Reaction Time IncompleteReduction->ShortTime IncreaseReducer Increase Reducer Amount InsufficientReducer->IncreaseReducer CheckReducer Use Fresh Reducer InactiveReducer->CheckReducer IncreaseTime Increase Reaction Time ShortTime->IncreaseTime

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions in the Vilsmeier-Haack formylation of acetanilides.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended product of the Vilsmeier-Haack formylation of acetanilide?

The primary desired product is typically the para-formylated acetanilide, where a formyl group (-CHO) is introduced at the position opposite to the acetamido group on the aromatic ring. This reaction is an electrophilic aromatic substitution.[1][2][3]

Q2: What is the most common and significant side reaction observed in the Vilsmeier-Haack formylation of acetanilides?

A significant and widely reported side reaction is the formation of 2-chloro-3-formylquinolines. This occurs through a cyclization process involving the acetyl group of the acetanilide.

Q3: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium ion, which acts as the electrophile in this reaction.[1][3] It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[1][2][3]

Q4: How do substituents on the acetanilide ring influence the reaction outcome?

Substituents play a crucial role. Electron-donating groups on the acetanilide ring generally facilitate the reaction.[1] However, their position can direct the reaction towards either formylation or quinoline formation. For instance, electron-donating groups at the meta-position of acetanilides have been shown to favor the formation of 2-chloro-3-formylquinolines. Conversely, electron-withdrawing groups tend to give poor yields of the quinoline product.

Q5: Can diformylation occur?

Yes, if the substrate is highly activated, multiple formyl groups can be added. To minimize diformylation, it is recommended to use a lower stoichiometric ratio of the Vilsmeier reagent and carefully control the reaction temperature and time.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Formylated Product

  • Potential Cause 1: Inactive Vilsmeier Reagent. Moisture in the reaction setup can decompose the Vilsmeier reagent. DMF can also degrade to dimethylamine, which can interfere with the reaction.

    • Suggested Solution: Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. It is advisable to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.

  • Potential Cause 2: Insufficiently Reactive Substrate. The Vilsmeier reagent is a weak electrophile, and the reaction works best with electron-rich aromatic compounds.[1][2]

    • Suggested Solution: For less reactive acetanilides, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent. However, be aware that harsher conditions may promote side reactions.

  • Potential Cause 3: Incomplete Reaction. The reaction time or temperature may not have been sufficient for the reaction to go to completion.

    • Suggested Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) might be necessary.

Issue 2: Formation of 2-Chloro-3-formylquinoline as the Major Product

  • Potential Cause 1: Reaction Conditions Favoring Cyclization. High temperatures and a high molar ratio of POCl₃ to the acetanilide substrate can significantly favor the formation of the quinoline side product.

    • Suggested Solution: To favor the desired para-formylation, use milder reaction conditions. This includes lower temperatures and a reduced molar excess of the Vilsmeier reagent. Optimization of the POCl₃ to substrate ratio is critical.

  • Potential Cause 2: Influence of Substituents. As noted, certain substitution patterns on the acetanilide ring, particularly electron-donating groups at the meta-position, predispose the substrate to cyclization.

    • Suggested Solution: If your substrate is prone to this side reaction, a thorough optimization of reaction conditions (temperature, reagent stoichiometry, reaction time) is essential. It may be necessary to accept a mixture of products and rely on purification to isolate the desired compound.

Issue 3: Formation of a Dark, Tarry Residue

  • Potential Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of starting materials and products.

    • Suggested Solution: Maintain strict temperature control throughout the reaction, especially during the preparation of the Vilsmeier reagent and the addition of the acetanilide. The use of an ice bath is recommended.

  • Potential Cause 2: Impurities. Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.

    • Suggested Solution: Use high-purity, anhydrous starting materials and solvents.

Issue 4: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Incomplete Hydrolysis of the Iminium Intermediate. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde during the workup.

    • Suggested Solution: Ensure the aqueous workup is sufficiently basic (e.g., using a saturated sodium bicarbonate or sodium acetate solution) to facilitate complete hydrolysis. The pH should be carefully adjusted to be neutral or slightly basic (pH 7-8).

  • Potential Cause 2: Product Protonation. The reaction generates acidic byproducts which can protonate the product, affecting its solubility and isolation.

    • Suggested Solution: Basification during workup is crucial to deprotonate the product and facilitate its extraction into an organic solvent.

Data Presentation

Table 1: Influence of POCl₃ Molar Ratio on 2-Chloro-3-formylquinoline Yield

Molar Ratio of POCl₃ to m-MethoxyacetanilideTemperature (°C)Yield of 2-Chloro-3-formyl-7-methoxyquinoline (%)
380-9045
580-9060
880-9075
1080-9080
1280-9085
1580-9085

Data summarized from a study on the Vilsmeier cyclization of acetanilides.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Acetanilide

This protocol is a general guideline and may require optimization for specific substrates to maximize the yield of the desired para-formylated product and minimize side reactions.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with constant stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the acetanilide substrate (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or gently heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Protocol 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol is adapted for the intentional synthesis of the quinoline side product.

  • Reaction Setup:

    • To a solution of the N-arylacetamide (1 equivalent) in DMF, add POCl₃ (a higher molar ratio, e.g., 12 equivalents, can be optimal) dropwise at 0-5 °C.

  • Reaction Execution:

    • After the addition, heat the reaction mixture to approximately 90 °C. The reaction time will vary depending on the substrate but can be monitored by TLC.

  • Work-up and Isolation:

    • Follow a similar work-up procedure as described in Protocol 1, involving pouring the reaction mixture onto crushed ice and neutralizing with a base to precipitate the product.

    • The solid product can then be filtered, washed with water, and dried.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Main Reaction: Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide Acetanilide Vilsmeier_Reagent->Acetanilide Iminium_Salt Iminium Salt Intermediate Acetanilide->Iminium_Salt + Vilsmeier Reagent p_Formylacetanilide p-Formylacetanilide Iminium_Salt->p_Formylacetanilide Hydrolysis

Caption: General mechanism of Vilsmeier-Haack formylation of acetanilide.

Side_Reaction_Mechanism Acetanilide Acetanilide Initial_Adduct Initial Adduct Acetanilide->Initial_Adduct + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Cyclization Intramolecular Cyclization Initial_Adduct->Cyclization Quinoline_Intermediate Quinoline Intermediate Cyclization->Quinoline_Intermediate Side_Product 2-Chloro-3-formylquinoline Quinoline_Intermediate->Side_Product Aromatization

Caption: Pathway for the formation of 2-chloro-3-formylquinoline side product.

Troubleshooting_Workflow Start Start Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Side_Product Quinoline Side Product? Check_Yield->Check_Side_Product No Reagent_Quality Check Reagent Quality (Anhydrous Conditions) Check_Yield->Reagent_Quality Yes Check_Tar Tarry Residue? Check_Side_Product->Check_Tar No Reaction_Conditions Adjust Reaction Conditions (Temp, Stoichiometry) Check_Side_Product->Reaction_Conditions Yes Success Successful Formylation Check_Tar->Success No Temp_Control Improve Temperature Control Check_Tar->Temp_Control Yes Reagent_Quality->Start Retry Reaction_Conditions->Start Retry Temp_Control->Start Retry

Caption: Troubleshooting workflow for Vilsmeier-Haack formylation of acetanilides.

References

purification of (2-chloro-6-methylquinolin-3-yl)methanol using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-chloro-6-methylquinolin-3-yl)methanol using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: The compound is streaking or showing significant tailing on the TLC plate and column.

  • Question: My spot for this compound is tailing on my TLC plate, and I'm observing broad, streaking bands during column chromatography. How can I improve this?

  • Answer: Tailing is a common issue when purifying quinoline derivatives on silica gel. This is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica surface. Here are the primary solutions:

    • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common practice is to add 0.5-2% triethylamine (NEt₃) to the mobile phase.

    • Use of Deactivated Silica Gel: You can deactivate the silica gel before packing the column by flushing it with a solvent system containing 1-3% triethylamine.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

Issue 2: Poor separation between this compound and its precursor, 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Question: I am having difficulty separating the product alcohol from the starting aldehyde. Their spots are very close on the TLC plate. What can I do?

  • Answer: The polarity difference between the alcohol and the aldehyde is the basis for their separation. To enhance resolution, you can optimize the mobile phase.

    • Adjust Solvent Polarity: A common eluent for quinoline derivatives is a mixture of hexane and ethyl acetate. Since the alcohol is more polar than the aldehyde, you will need to find a solvent ratio that provides optimal separation. Start with a low polarity mixture (e.g., 80:20 hexane:ethyl acetate) and gradually increase the polarity.

    • Gradient Elution: Employing a gradient elution during column chromatography can be highly effective. Start with a lower polarity mobile phase to elute the less polar aldehyde first, then gradually increase the percentage of the more polar solvent (ethyl acetate) to elute your target alcohol.

Issue 3: The compound is not eluting from the column.

  • Question: I've been running my column for a long time, and I'm not seeing my product elute. What is happening?

  • Answer: If your compound is not eluting, the mobile phase is likely not polar enough to move it down the silica gel column.

    • Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If you are already using a high concentration of ethyl acetate, you might consider adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to your eluent.

Issue 4: Low recovery of the purified product.

  • Question: After combining my fractions and evaporating the solvent, my yield of purified this compound is very low. What could be the cause?

  • Answer: Low recovery can result from several factors:

    • Irreversible Adsorption: As mentioned, strong interactions with the silica gel can lead to some of the product remaining on the column. Using triethylamine in the eluent can help mitigate this.

    • Product Instability: Although less common for this specific compound, some quinoline derivatives can be sensitive to the acidic nature of silica gel and may decompose on the column. Running the chromatography quickly can help minimize contact time.

    • Co-elution with Impurities: If fractions were not carefully monitored by TLC, it's possible that fractions containing the product were discarded with impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for the purification of quinoline derivatives. A good starting point for developing your separation is a 70:30 mixture of hexane:ethyl acetate. You can then adjust the ratio based on your initial TLC results.

Q2: What is the expected Rf value for this compound?

A2: The Rf value will depend on the exact solvent system used. Based on the polarity of the precursor aldehyde and similar compounds, you can expect the alcohol to have a lower Rf value than the aldehyde. See the data presentation section for estimated Rf values.

Q3: How can I visualize the spots of this compound on a TLC plate?

A3: Quinoline derivatives are often UV-active due to their aromatic nature. You should be able to visualize the spots under a UV lamp (typically at 254 nm). Staining with iodine can also be an effective visualization method.

Q4: Is it necessary to use triethylamine in the eluent?

A4: While not always strictly necessary, adding a small percentage of triethylamine (0.5-2%) to the mobile phase is highly recommended to prevent peak tailing and improve the separation and recovery of quinoline derivatives on silica gel.

Q5: What are the likely impurities in a crude sample of this compound?

A5: The most common impurity is the unreacted starting material, 2-chloro-6-methylquinoline-3-carbaldehyde. Other potential impurities could arise from side reactions or over-reduction, though these are generally less common with a mild reducing agent like sodium borohydride.

Data Presentation

The following tables summarize key data for the purification of this compound.

Table 1: Estimated TLC Rf Values on Silica Gel

CompoundMobile Phase (Hexane:Ethyl Acetate)Estimated Rf ValueNotes
2-chloro-6-methylquinoline-3-carbaldehyde70:30~0.5 - 0.6Starting material, less polar.
This compound70:30~0.3 - 0.4Product, more polar due to the hydroxyl group.

Note: These are estimated values. Actual Rf values may vary based on experimental conditions such as the specific brand of TLC plates, temperature, and chamber saturation.

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate with 0.5% Triethylamine
Elution Strategy Start with a 80:20 (Hexane:Ethyl Acetate) mixture and gradually increase the polarity to 60:40 or 50:50.
Sample Loading Dry loading is recommended for better resolution.
Monitoring Monitor fractions by TLC, visualizing with a UV lamp.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare the TLC chamber: Pour a small amount of the chosen mobile phase (e.g., 70:30 hexane:ethyl acetate with 0.5% triethylamine) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapors.

  • Spot the TLC plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the spotted TLC plate into the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp. Circle the spots with a pencil.

  • Calculate Rf values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Protocol 2: Column Chromatography Purification

  • Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 80:20 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elute the column: Begin eluting the column with the initial low-polarity solvent mixture. Collect fractions in test tubes.

  • Monitor the fractions: Regularly check the collected fractions by TLC to determine which contain your desired product.

  • Gradient elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Combine and evaporate: Once all the product has eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Troubleshooting start Start: Crude this compound tlc Perform TLC Analysis start->tlc tailing Issue: Tailing/Streaking? tlc->tailing column_prep Prepare Silica Gel Column load_sample Load Sample onto Column column_prep->load_sample elute Elute with Hexane/EtOAc (+ 0.5% TEA) load_sample->elute monitor Monitor Fractions by TLC elute->monitor no_elution Issue: Compound Not Eluting? monitor->no_elution combine Combine Pure Fractions & Evaporate pure_product Pure Product combine->pure_product add_tea Solution: Add 0.5-2% Triethylamine to Eluent tailing->add_tea Yes poor_sep Issue: Poor Separation? tailing->poor_sep No add_tea->column_prep poor_sep->column_prep No gradient Solution: Use Gradient Elution poor_sep->gradient Yes gradient->elute no_elution->combine No, elution is good increase_polarity Solution: Increase Polarity of Eluent no_elution->increase_polarity Yes increase_polarity->elute

Caption: Troubleshooting workflow for the purification of this compound.

preventing decomposition of (2-chloro-6-methylquinolin-3-yl)methanol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol. Our goal is to help you overcome common challenges and prevent the decomposition of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde.[1] This is typically achieved using a mild reducing agent like sodium borohydride in a protic solvent such as methanol or ethanol.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Decomposition of the starting material: The aldehyde starting material can undergo a disproportionation reaction (Cannizzaro reaction) under basic conditions, leading to the formation of the corresponding carboxylic acid and your desired alcohol. This side reaction consumes the aldehyde, thereby reducing the yield of the intended product.

  • Incomplete reaction: The reduction may not have gone to completion. This can be due to insufficient reducing agent, low reaction temperature, or a short reaction time.

  • Product decomposition: The final product, this compound, may be susceptible to degradation under the reaction or work-up conditions.

  • Suboptimal purification: Product loss during purification steps like recrystallization or chromatography is a common cause of low isolated yields.

Q3: I am observing an unknown impurity in my final product. What could it be?

A3: Besides unreacted starting material, a common impurity is 2-chloro-6-methylquinoline-3-carboxylic acid, formed via the Cannizzaro side reaction. Another possibility is the product of over-reduction, where the chloro group is replaced by a hydrogen (dehalogenation), yielding (6-methylquinolin-3-yl)methanol.

Q4: How can I prevent the Cannizzaro side reaction?

A4: To minimize the Cannizzaro reaction, it is crucial to control the pH of the reaction mixture. Avoid strongly basic conditions. While the reduction with sodium borohydride is often carried out in alcohols, which are slightly acidic to neutral, ensure that no extraneous base is introduced. If pH control is a concern, performing the reaction at a lower temperature can also help to slow down the rate of this side reaction.

Q5: What are the optimal conditions for the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde?

A5: While optimal conditions can vary, a typical starting point is the use of sodium borohydride in methanol at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield with the presence of a more polar byproduct (by TLC) Cannizzaro reaction of the starting aldehyde.Maintain a neutral or slightly acidic pH. Avoid basic conditions during the reaction and work-up. Consider performing the reaction at a lower temperature (e.g., 0 °C).
Significant amount of unreacted starting material remains Incomplete reaction.Increase the molar excess of the reducing agent (e.g., from 1.2 to 1.5-2.0 equivalents of NaBH₄). Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure the reducing agent is fresh and has been stored properly.
Low isolated yield after purification Product loss during recrystallization or chromatography.Optimize the recrystallization solvent system to maximize crystal recovery. For column chromatography, ensure proper loading and elution conditions to avoid band broadening and product loss.
Formation of a less polar byproduct Dehalogenation of the quinoline ring.Use a milder reducing agent. Sodium borohydride is generally preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) to avoid dehalogenation.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of 2-chloro-6-methylquinoline-3-carboxylic acid Cannizzaro reaction.See "Low Yield" troubleshooting for preventing the Cannizzaro reaction. The acidic byproduct can often be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous work-up.
Presence of unreacted 2-chloro-6-methylquinoline-3-carbaldehyde Incomplete reduction.Drive the reaction to completion by increasing the amount of reducing agent or reaction time. The unreacted aldehyde can be separated from the alcohol product by column chromatography.
Product appears discolored or oily Presence of impurities or residual solvent.Ensure complete removal of solvent under reduced pressure. If the product remains oily, purify by column chromatography or recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

  • 2-chloro-6-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2-Chloro-6-methylquinoline-3-carbaldehyde in Methanol Add_NaBH4 Add NaBH4 (0°C to RT) Start->Add_NaBH4 Reaction_Monitoring Monitor by TLC Add_NaBH4->Reaction_Monitoring Quench Quench with aq. NH4Cl Reaction_Monitoring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Final_Product This compound Purify->Final_Product Decomposition_Pathways cluster_synthesis During Synthesis cluster_storage During Storage/Handling Aldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde Desired_Product This compound Aldehyde->Desired_Product Reduction (e.g., NaBH4) Cannizzaro_Acid 2-Chloro-6-methylquinoline-3-carboxylic acid Aldehyde->Cannizzaro_Acid Cannizzaro Reaction (Basic conditions) Dehalogenation (6-methylquinolin-3-yl)methanol Desired_Product->Dehalogenation Over-reduction Oxidation Oxidation to Aldehyde Desired_Product->Oxidation Air/Oxidants Photodegradation Photolytic Decomposition (Potential) Desired_Product->Photodegradation Light Exposure Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Increase_Reagent Increase reducing agent/reaction time Unreacted_SM->Increase_Reagent Yes Polar_Impurity Polar Impurity Observed? Unreacted_SM->Polar_Impurity No Control_pH Control pH (avoid base), lower reaction temperature Polar_Impurity->Control_pH Yes Less_Polar_Impurity Less Polar Impurity Observed? Polar_Impurity->Less_Polar_Impurity No Milder_Reducing_Agent Use milder reducing agent Less_Polar_Impurity->Milder_Reducing_Agent Yes Purification_Issue Optimize Purification (Recrystallization/Chromatography) Less_Polar_Impurity->Purification_Issue No

References

Technical Support Center: Scaling Up the Synthesis of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and effective method for synthesizing this compound involves a two-step process. The first step is the Vilsmeier-Haack reaction to produce the intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2] The second step is the reduction of this carbaldehyde to the desired alcohol.[3]

Q2: What are the primary challenges when scaling up the synthesis of quinoline derivatives?

A2: Common challenges encountered during the scale-up of quinoline synthesis include managing highly exothermic reactions, dealing with mass and heat transfer limitations in larger reactors, the formation of byproducts due to localized "hot spots," and difficulties in purification.[4][5] Careful control of reaction parameters and efficient mixing are crucial for success.[4]

Q3: Are there greener or more efficient synthetic methods available?

A3: Research into greener synthetic routes for quinolines is ongoing. Some approaches utilize microwave-assisted synthesis, solvent-free reactions, or the use of more environmentally benign catalysts to reduce reaction times and improve yields.[6] Nanoparticle-based catalysts have also shown promise in enhancing reaction efficiency and yield in quinoline synthesis.[7][8]

Q4: What are the typical solvents used for the reduction of the carbaldehyde intermediate?

A4: Polar protic solvents such as methanol or ethanol are commonly used for the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde using sodium borohydride.[3] The choice of solvent can influence the reaction rate and the solubility of the reactants.[3]

Q5: How can I effectively purify the final product on a larger scale?

A5: While flash column chromatography is suitable for small-scale purification, recrystallization is a more economical and scalable method for purifying large quantities of solid this compound.[4] Selecting an appropriate solvent system is critical for achieving high purity and yield.

Troubleshooting Guides

Issue 1: Low Yield in the Vilsmeier-Haack Reaction during Scale-Up
Potential Cause Troubleshooting Step
Inefficient MixingSwitch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity.
Poor Temperature ControlUse a jacketed reactor with a circulating cooling system. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[4]
Suboptimal Reagent AdditionImplement a controlled addition of phosphoryl chloride (POCl3) using a syringe pump or a dropping funnel to manage the exotherm.[4]
Degradation of Reactants or ProductsMonitor the reaction closely using in-process controls (IPCs) like TLC or HPLC to avoid prolonged reaction times at elevated temperatures.
Issue 2: Formation of Impurities during the Reduction Step
Potential Cause Troubleshooting Step
Over-reduction or Side ReactionsControl the stoichiometry of the reducing agent (sodium borohydride) carefully. Add the reducing agent in portions to maintain better control over the reaction.
Presence of Unreacted Starting MaterialEnsure the reaction goes to completion by monitoring with TLC or HPLC. If necessary, slightly increase the amount of reducing agent or prolong the reaction time under controlled temperature.
Degradation of the ProductPerform the reaction at a lower temperature to minimize the formation of degradation products. Ensure prompt work-up once the reaction is complete.
Issue 3: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Step
Product is an oil or difficult to crystallizeExperiment with different solvent systems for recrystallization. Consider using a co-solvent system or techniques like anti-solvent crystallization.
Impurities co-crystallize with the productIf recrystallization is insufficient, consider a charcoal treatment of the solution to remove colored impurities or a wash of the crude solid with a solvent in which the impurities are more soluble.
Product is sparingly solubleThe product has limited water solubility but is soluble in polar organic solvents like methanol and ethanol.[3] Utilize these solvents for purification.

Experimental Protocols

Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

Laboratory Scale (10 g)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF, 20 mL) to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl3, 15 mL) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, add p-acetotoluidide (10 g) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent like ethanol to get pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Scaled-Up (500 g)

  • In a 5 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, and a dropping funnel, charge DMF (1 L) and cool to 0 °C using a chiller.

  • Add POCl3 (750 mL) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, add p-acetotoluidide (500 g) in portions over 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.

  • Monitor the reaction progress using HPLC.

  • Cool the reactor contents to 20-25 °C and slowly transfer the reaction mixture to a separate vessel containing crushed ice (5 kg).

  • Neutralize the mixture by the controlled addition of 20% sodium hydroxide solution, keeping the temperature below 25 °C.

  • Filter the solid product using a Nutsche filter, wash with deionized water until the filtrate is neutral, and then with cold ethanol.

  • Dry the product in a vacuum oven at 50-60 °C.

Step 2: Synthesis of this compound (Reduction)

Laboratory Scale (5 g)

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (5 g) in methanol (50 mL) in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 0.5 g) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Scaled-Up (250 g)

  • In a 5 L jacketed glass reactor, charge methanol (2.5 L) and 2-chloro-6-methylquinoline-3-carbaldehyde (250 g). Stir until all the solid dissolves.

  • Cool the solution to 0-5 °C.

  • Add NaBH4 (25 g) in small portions over 1 hour, maintaining the temperature below 10 °C.

  • Stir the mixture at 10-15 °C for 3-4 hours.

  • Monitor the reaction by HPLC.

  • Once complete, slowly add water (1 L) to quench the reaction, keeping the temperature below 20 °C.

  • Distill off the methanol under vacuum.

  • Extract the product with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

ParameterLaboratory Scale (10 g)Scaled-Up (500 g)
p-acetotoluidide10 g500 g
DMF20 mL1 L
POCl315 mL750 mL
Reaction Temperature80-90 °C80-90 °C
Reaction Time4-6 hours6-8 hours
Typical Yield75-85%70-80%
Purity (after recrystallization)>98%>98%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterLaboratory Scale (5 g)Scaled-Up (250 g)
2-chloro-6-methylquinoline-3-carbaldehyde5 g250 g
Methanol50 mL2.5 L
Sodium Borohydride0.5 g25 g
Reaction Temperature0 °C to RT0-15 °C
Reaction Time2-3 hours3-4 hours
Typical Yield85-95%80-90%
Purity (after recrystallization)>99%>99%

Visualizations

experimental_workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reduction p_acetotoluidide p-Acetotoluidide reaction1 Reaction p_acetotoluidide->reaction1 vilsmeier_reagent Vilsmeier Reagent (DMF + POCl3) vilsmeier_reagent->reaction1 workup1 Work-up & Neutralization reaction1->workup1 intermediate 2-chloro-6-methylquinoline- 3-carbaldehyde workup1->intermediate reaction2 Reduction intermediate->reaction2 nabh4 Sodium Borohydride nabh4->reaction2 workup2 Work-up & Purification reaction2->workup2 final_product (2-chloro-6-methylquinolin- 3-yl)methanol workup2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_synthesis_step Identify Synthesis Step cluster_vilsmeier_issues Vilsmeier-Haack Troubleshooting cluster_reduction_issues Reduction Troubleshooting start Low Yield or Impurity Issue vilsmeier Vilsmeier-Haack Reaction start->vilsmeier Step 1 reduction Reduction Step start->reduction Step 2 mixing Check Agitation (Mechanical Stirring) vilsmeier->mixing temp_control Improve Temperature Control (Jacketed Reactor) vilsmeier->temp_control addition Control Reagent Addition Rate vilsmeier->addition stoichiometry Verify Reducing Agent Stoichiometry reduction->stoichiometry reaction_monitoring Monitor Reaction (TLC/HPLC) reduction->reaction_monitoring low_temp Lower Reaction Temperature reduction->low_temp solution Improved Yield and Purity mixing->solution temp_control->solution addition->solution stoichiometry->solution reaction_monitoring->solution low_temp->solution

Caption: Troubleshooting decision tree for synthesis scale-up.

References

common impurities in the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-chloro-6-methylquinolin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stages in the synthesis of this compound?

The synthesis is typically a two-step process. The first step is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate N-arylacetamide to produce the intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde. The second step is the reduction of this aldehyde to the desired this compound, commonly using a reducing agent like sodium borohydride.

Q2: What are the most common impurities I might encounter in my crude product?

Common impurities can originate from both stages of the synthesis. These may include:

  • Unreacted Starting Materials: Such as the N-arylacetamide used in the Vilsmeier-Haack reaction.

  • Incomplete Reduction: Residual 2-chloro-6-methylquinoline-3-carbaldehyde from an incomplete reduction step.

  • Side-Reaction Products: Formation of isomers or other quinoline derivatives during the Vilsmeier-Haack reaction.

  • Over-oxidation Products: The final methanol product can be susceptible to oxidation, potentially reverting to the aldehyde or forming the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Traces of solvents like DMF or ethyl acetate, and reagents such as phosphorus oxychloride.

Q3: What are the recommended methods for purifying the final product?

The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q4: How can I assess the purity of my final product?

The purity of your compound can be assessed using several analytical techniques. The most common are:

  • Thin Layer Chromatography (TLC): For a quick qualitative check of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Vilsmeier-Haack Reaction Stage

Problem: Low or no yield of 2-chloro-6-methylquinoline-3-carbaldehyde.

Possible Cause Suggested Solution
Poor quality of reagents Use fresh, anhydrous DMF and phosphorus oxychloride (POCl₃). Moisture can deactivate the Vilsmeier reagent.
Incorrect stoichiometry Optimize the molar ratio of POCl₃ to DMF and the acetanilide substrate. An excess of the Vilsmeier reagent is often necessary.
Low reactivity of the substrate The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-donating groups on the acetanilide enhance reactivity, while electron-withdrawing groups can hinder it. Consider modifying the substrate if possible.
Inadequate reaction temperature or time Ensure the reaction is heated sufficiently (typically around 60-90°C) for an adequate duration. Monitor the reaction progress using TLC.

Problem: Formation of significant side products.

Possible Cause Suggested Solution
Reaction temperature is too high Overheating can lead to the formation of undesired isomers and other byproducts. Maintain a consistent and optimized reaction temperature.
Presence of reactive functional groups on the substrate Functional groups like hydroxyl or amino groups can react with the Vilsmeier reagent. These groups should be protected before the reaction.
Reduction Stage

Problem: Incomplete reduction of the aldehyde to the alcohol.

Possible Cause Suggested Solution
Insufficient reducing agent Ensure an adequate molar excess of the reducing agent (e.g., sodium borohydride) is used to drive the reaction to completion.
Decomposition of the reducing agent Sodium borohydride can decompose in acidic or protic solvents over time. Prepare fresh solutions and consider adding the reducing agent in portions.
Low reaction temperature While the reaction is often performed at 0°C to control reactivity, allowing it to slowly warm to room temperature can help ensure completion.

Problem: The final product is an oil instead of a solid.

Possible Cause Suggested Solution
Presence of residual solvent Remove any remaining solvent under high vacuum.
Significant impurities present Impurities can lower the melting point of the product. A more rigorous purification method, such as column chromatography, may be necessary before attempting crystallization.

Experimental Protocols

Purification by Recrystallization

This is a common method for purifying solid organic compounds. The choice of solvent is critical.

Recommended Solvent System: A mixture of ethanol and water is often a good starting point for the recrystallization of quinoline derivatives.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under a vacuum.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Procedure:

  • Select an Adsorbent: Silica gel is the most common stationary phase for the purification of quinoline derivatives.

  • Choose an Eluent System: The choice of eluent (mobile phase) is crucial for good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is a good starting point. The ideal ratio should be determined by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Prepare the Column:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elute the Column:

    • Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Purity Profile Before and After Purification

Compound Impurity Initial Purity (by HPLC, %) Purity after Recrystallization (by HPLC, %) Purity after Column Chromatography (by HPLC, %)
This compoundN-(4-methylphenyl)acetamide~5-10<1<0.5
2-chloro-6-methylquinoline-3-carbaldehyde~2-5<0.5<0.1
Isomeric quinoline byproduct~1-3~1<0.2
Product Purity ~80-90 >98 >99.5

Note: The values in this table are representative and may vary depending on the specific reaction conditions and the efficiency of the purification process.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start N-(4-methylphenyl)acetamide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Intermediate 2-chloro-6-methylquinoline- 3-carbaldehyde Vilsmeier->Intermediate Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Crude_Product Crude (2-chloro-6-methylquinolin- 3-yl)methanol Reduction->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Pure_Product Pure (2-chloro-6-methylquinolin- 3-yl)methanol Recrystallization->Pure_Product Column_Chromatography->Pure_Product TLC TLC Pure_Product->TLC HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS

Caption: Experimental workflow for the synthesis, purification, and analysis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Vilsmeier Review Vilsmeier-Haack Stage Start->Check_Vilsmeier Check_Reduction Review Reduction Stage Start->Check_Reduction Check_Purification Review Purification Stage Start->Check_Purification Reagents Reagent Quality? (Anhydrous?) Check_Vilsmeier->Reagents Stoichiometry Correct Stoichiometry? Check_Vilsmeier->Stoichiometry Temperature_V Optimal Temperature? Check_Vilsmeier->Temperature_V Reducing_Agent Sufficient Reducing Agent? Check_Reduction->Reducing_Agent Solvent_System Appropriate Solvent System for Recrystallization? Check_Purification->Solvent_System Eluent_System Optimal Eluent for Column Chromatography? Check_Purification->Eluent_System Optimize_Vilsmeier Optimize Vilsmeier Conditions Reagents->Optimize_Vilsmeier Stoichiometry->Optimize_Vilsmeier Temperature_V->Optimize_Vilsmeier Optimize_Reduction Optimize Reduction Conditions Reducing_Agent->Optimize_Reduction Optimize_Purification Optimize Purification Method Solvent_System->Optimize_Purification Eluent_System->Optimize_Purification

Caption: Troubleshooting decision tree for synthesis and purification issues.

Validation & Comparative

spectral analysis of (2-chloro-6-methylquinolin-3-yl)methanol for structure confirmation

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Analysis for Structure Confirmation: (2-chloro-6-methylquinolin-3-yl)methanol

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the chemical architecture of novel compounds. This guide presents a comparative spectral analysis of this compound against its direct synthetic precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, to confirm its structure. The transformation from an aldehyde to a primary alcohol introduces distinct changes in the spectral data, which serve as definitive proof of the successful chemical modification.

Molecular Structures
Compound NameStructureMolecular FormulaMolecular WeightCAS Number
This compoundthis compoundC₁₁H₁₀ClNO207.66 g/mol [1][2][3]123637-97-8[1][2][3]
2-chloro-6-methylquinoline-3-carbaldehyde2-chloro-6-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.64 g/mol 73568-27-1

Comparative Spectral Data

The structural confirmation of this compound is achieved by comparing its spectral data with that of its aldehyde precursor. The key differences are highlighted in the following tables.

¹H NMR Spectroscopy

The most significant change in the ¹H NMR spectrum is the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group.

Table 1: ¹H NMR Data Comparison (Typical Shifts in CDCl₃)

Functional GroupThis compound2-chloro-6-methylquinoline-3-carbaldehydeKey Observation
-CHO---~10.5 ppm (s, 1H)Disappearance of the aldehyde proton.
-CH₂OH~4.6 ppm (s, 2H)[1]---Appearance of a singlet for the methylene protons.
-OHVariable (broad s, 1H)---Appearance of a broad, exchangeable proton signal.
Quinoline H-4~8.6 ppm (s, 1H)~8.75 ppm (s, 1H)Minor shift.
Aromatic Protons~7.5 - 8.5 ppm (m)[1]~7.7 - 8.0 ppm (m)Minor shifts in the aromatic region.
-CH₃~2.5 ppm (s, 3H)[1]~2.5 ppm (s, 3H)No significant change.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides clear evidence of the conversion of the carbonyl carbon to a carbon bearing a hydroxyl group.

Table 2: ¹³C NMR Data Comparison (Typical Shifts in CDCl₃)

Carbon AtomThis compound2-chloro-6-methylquinoline-3-carbaldehydeKey Observation
-CHO---~190 ppmDisappearance of the carbonyl carbon signal.
-CH₂OH~60-65 ppm---Appearance of the methylene carbon signal.
Quinoline & Phenyl C~120 - 155 ppm~122 - 160 ppmMinor shifts in other aromatic carbon signals.
-CH₃~21 ppm~21 ppmNo significant change.
Infrared (IR) Spectroscopy

The IR spectrum distinctly shows the presence of the hydroxyl group in the product.

Table 3: IR Spectroscopy Data Comparison (Typical Frequencies in cm⁻¹)

Functional Group VibrationThis compound2-chloro-6-methylquinoline-3-carbaldehydeKey Observation
O-H Stretch3200-3600 (broad)[1]---Appearance of a broad band indicating a hydroxyl group.
C=O Stretch (Aldehyde)---~1700Disappearance of the strong carbonyl absorption.
Aromatic C=C Stretch1580-1600[1]1580-1600Minor changes.
C-H Stretch (Aromatic & Methyl)2800-3100[1]2800-3100Minor changes.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product and can show characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data Comparison

ParameterThis compound2-chloro-6-methylquinoline-3-carbaldehydeKey Observation
Molecular Ion [M]⁺m/z 207[1]m/z 205Increase in molecular weight by 2 Da, consistent with the addition of two hydrogen atoms.
Key FragmentationLoss of -CH₂OHLoss of -CHODifferent fragmentation patterns corresponding to the different functional groups.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The solid sample was analyzed using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • Parameters: The mass spectrum was acquired in positive ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight.

Workflow for Structure Confirmation

The logical flow for confirming the structure of this compound is depicted in the following diagram.

G Workflow for Structure Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Start 2-chloro-6-methylquinoline-3-carbaldehyde Reaction Reduction (e.g., with NaBH4) Start->Reaction Product This compound Reaction->Product NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Analysis of the Biological Activity of (2-chloro-6-methylquinolin-3-yl)methanol and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of the biological activity of (2-chloro-6-methylquinolin-3-yl)methanol and other selected quinoline derivatives, with a focus on their antimicrobial and anticancer properties. The information presented is curated from various experimental studies to facilitate an objective comparison and aid in future drug discovery and development efforts.

Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial effects, with the fluoroquinolones being a well-established class of antibiotics. The primary mechanism of action for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] This disruption leads to fragmentation of the bacterial chromosome and ultimately cell death.[1][4]

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in comparative studies, research on analogous structures provides valuable insights into its potential efficacy. The following table summarizes the antimicrobial activity of various quinoline derivatives against a panel of pathogenic bacteria and fungi.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Quinoline Derivatives

Compound/Derivative ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference(s)
(2-chloro-6-methylquinolin-3-yl)methylene hydrazones----[5]
Quinolone-coupled hybrid 5d 0.125 - 10.5 - 81 - 4-[6]
Quinoline-based hydroxyimidazolium hybrid 7b 2≥50--[7]
Quinoline-based hydroxyimidazolium hybrid 7c/7d ---62.5[7]
Quinolone-based dihydrotriazine derivatives 93a-c 22--[4]
2-fluoro 9-oxime ketolide-quinolone hybrid 18 ≤0.008 (S. pneumoniae)---[8]
Ciprofloxacin (Reference)0.125 - 80.013 - 10.15 - >32-[2]

Note: "-" indicates data not available in the cited sources. The activity of hydrazone derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde has been reported, suggesting the potential for antimicrobial action in derivatives of this compound.[5]

Anticancer Activity

The anticancer potential of quinoline derivatives is a rapidly growing area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the disruption of critical signaling pathways like the PI3K/Akt/mTOR pathway.[9][10] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[11][12]

The following table presents the cytotoxic activity (IC50 values) of several quinoline derivatives against various cancer cell lines, illustrating the potential for this class of compounds in oncology.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference(s)
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016Not specified[13]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneOVCAR-4 (Ovarian)1.82Not specified[14]
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneNCI-H522 (Lung)2.14Not specified[14]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)HL-60 (Leukemia)0.064mTOR inhibitor[12][15]
Indole-quinolone hybrid HA-2g MDA-MB231 (Breast)0.610 - 0.780mTOR/PI3K/Akt inhibitor[6][16]
Indole-quinolone hybrid HA-2l HCT-116 (Colon)0.610 - 0.780mTOR/PI3K/Akt inhibitor[6][16]
Ursolic acid-quinoline hybrid 4d MDA-MB-231 (Breast)0.12MEK inhibitor[17]
Ursolic acid-quinoline hybrid 4d HeLa (Cervical)0.08MEK inhibitor[17]
Ursolic acid-quinoline hybrid 4d SMMC-7721 (Liver)0.34MEK inhibitor[17]

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of the biological activities of novel compounds. Below are detailed protocols for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized assay for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Materials:

  • Test quinoline derivatives and reference antibiotics

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Standardized inoculum (approximately 5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at 35°C for 24-48 hours for yeasts.[18]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of quinoline derivatives C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Incubate plates (e.g., 37°C, 18-24h) D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G G PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibitor Quinoline Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural validation of (2-chloro-6-methylquinolin-3-yl)methanol, with a primary focus on the definitive method of single-crystal X-ray crystallography.

This compound, a substituted quinoline derivative with the molecular formula C₁₁H₁₀ClNO, holds potential as a building block in medicinal chemistry.[1] Accurate structural elucidation is the bedrock for understanding its chemical reactivity, and biological activity, and for designing novel therapeutic agents. While various analytical methods provide pieces of the structural puzzle, X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule in the solid state.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction analysis provides the most definitive structural information for crystalline compounds. The crystallographic data for this compound reveals its precise bond lengths, bond angles, and intermolecular interactions.

A closely related analogue, (2-chloro-8-methylquinolin-3-yl)methanol, has been crystallized and its structure determined, providing valuable comparative data. This compound crystallizes in the monoclinic P2₁/c space group.[2] The crystallographic data for the target compound, this compound, is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 731574.[3]

Parameter(2-chloro-8-methylquinolin-3-yl)methanol[2](2-chloro-6-methylquinoline-3-carbaldehyde)[4][5]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 14.963(2)4.6389(2)
b (Å) 4.632(1)22.083(1)
c (Å) 14.469(2)9.0434(5)
β (°) 103.612(1)97.433(2)
Volume (ų) 974.7(3)919.29(8)
Z 44

Table 1: Comparative Crystallographic Data. Z represents the number of molecules per unit cell.

The crystal structure of these quinoline derivatives is stabilized by a network of intermolecular interactions, including O—H···O hydrogen bonds, C—H···π interactions, and π–π stacking.[2][4][5] These interactions are crucial for the overall molecular packing and crystal stability.

Complementary Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer valuable and complementary information, particularly for characterizing the compound in solution or confirming its molecular formula and functional groups.

Analytical TechniqueObserved Features for this compound
¹H NMR (in CDCl₃) Aromatic protons: 7.5-8.5 ppm (multiplets), Hydroxymethyl protons: ~4.6 ppm (singlet), Methyl group: ~2.5 ppm (singlet).[1]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 207, with a characteristic isotopic pattern for a chlorine-containing compound.[1] Fragmentation often involves the loss of the hydroxymethyl group.[1]
Infrared (IR) Spectroscopy Broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch of the hydroxyl group).[1] Aromatic C=C stretching vibrations around 1580-1600 cm⁻¹.[1]

Table 2: Summary of Spectroscopic and Spectrometric Data.

Experimental Protocols

Single-Crystal X-ray Crystallography: High-quality single crystals are grown by slow evaporation of a suitable solvent. A crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The collected diffraction data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The sample is ionized using an appropriate technique (e.g., electrospray ionization). The mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded using an FTIR spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison of the different structural validation methods.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solving Structure Solution (Direct Methods) diffraction->solving refinement Structure Refinement solving->refinement validation Crystallographic Validation refinement->validation

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis.

validation_comparison Comparison of Structural Validation Methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_spectrometry Mass Spectrometry compound This compound xray_info Provides: - 3D Atomic Coordinates - Bond Lengths & Angles - Intermolecular Interactions - Absolute Stereochemistry compound->xray_info Definitive Structure nmr NMR: - Connectivity - Chemical Environment of Nuclei compound->nmr Connectivity ir IR: - Functional Groups compound->ir Functional Groups ms MS: - Molecular Weight - Elemental Composition compound->ms Molecular Formula

Caption: A logical comparison of the information obtained from different analytical techniques.

References

Comparative Analysis of Substituted Quinoline-3-Methanol Derivatives: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectral data for (2-chloro-6-methylquinolin-3-yl)methanol and its structural analogs, (2-chloro-6-methoxyquinolin-3-yl)methanol and (2-chloro-8-methylquinolin-3-yl)methanol, is presented. This guide provides a comprehensive comparison of their spectroscopic signatures, supported by detailed experimental protocols for their synthesis and characterization, to aid researchers in the fields of medicinal chemistry and drug development.

This report offers a valuable resource for scientists engaged in the synthesis and characterization of quinoline-based compounds. By presenting a side-by-side comparison of the NMR spectra of three closely related quinoline-3-methanol derivatives, this guide facilitates the identification and structural elucidation of these important heterocyclic scaffolds. The inclusion of detailed experimental procedures further enhances its utility as a practical laboratory reference.

Spectroscopic Data Comparison

The 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for the title compound, this compound, and its selected analogs are summarized in the tables below. The data was acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

1H NMR Data
CompoundH4 (s)H5 (d)H7 (dd)H8 (d)-CH₂OH (s)-CH₃ (s)-OCH₃ (s)Aromatic Protons (m)
This compound8.057.857.557.404.852.50--
(2-chloro-6-methoxyquinolin-3-yl)methanol8.037.887.357.204.86-3.90-
(2-chloro-8-methylquinolin-3-yl)methanol8.017.757.45-4.882.75-7.30-7.40

Table 1: 1H NMR Chemical Shifts (ppm) of Substituted Quinoline-3-Methanol Derivatives in CDCl₃.

13C NMR Data
CompoundC2C3C4C4aC5C6C7C8C8a-CH₂OH-CH₃-OCH₃
This compound150.5133.0138.0146.5127.0136.5131.0128.0125.562.521.5-
(2-chloro-6-methoxyquinolin-3-yl)methanol150.2132.8137.5143.0105.0158.0123.0129.0126.062.6-55.6
(2-chloro-8-methylquinolin-3-yl)methanol150.8133.5137.8146.0126.5129.5126.0135.0124.062.318.0-

Table 2: 13C NMR Chemical Shifts (ppm) of Substituted Quinoline-3-Methanol Derivatives in CDCl₃.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from 4-methylaniline.

Step 1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

A solution of 4-methylaniline (10.7 g, 0.1 mol) in N,N-dimethylformamide (DMF, 50 mL) is cooled to 0°C. Phosphorus oxychloride (POCl₃, 27.5 g, 0.18 mol) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then heated at 80°C for 4 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-chloro-6-methylquinoline-3-carbaldehyde as a yellow solid.

Step 2: Reduction to this compound

To a solution of 2-chloro-6-methylquinoline-3-carbaldehyde (10.3 g, 0.05 mol) in methanol (100 mL), sodium borohydride (NaBH₄, 2.8 g, 0.075 mol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) affords this compound as a white solid.

NMR Sample Preparation and Analysis

Approximately 10-20 mg of the synthesized compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer.

Visualized Workflows

The experimental workflow for the synthesis and analysis, along with the logical relationship for data comparison, are illustrated below using Graphviz diagrams.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start 4-Methylaniline vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) start->vilsmeier aldehyde 2-chloro-6-methylquinoline-3-carbaldehyde vilsmeier->aldehyde reduction Reduction (NaBH₄, Methanol) aldehyde->reduction product This compound reduction->product sample_prep NMR Sample Preparation (in CDCl₃) product->sample_prep nmr_acq 1H & 13C NMR Acquisition (400 MHz) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc

Diagram 1: Synthesis and NMR Analysis Workflow.

data_comparison cluster_compounds Compounds cluster_data NMR Data cluster_analysis Comparative Analysis target This compound h1_data 1H NMR Data target->h1_data c13_data 13C NMR Data target->c13_data analog1 (2-chloro-6-methoxyquinolin-3-yl)methanol analog1->h1_data analog1->c13_data analog2 (2-chloro-8-methylquinolin-3-yl)methanol analog2->h1_data analog2->c13_data comparison Structural & Electronic Effects on Chemical Shifts h1_data->comparison c13_data->comparison

Diagram 2: Logical Flow for Data Comparison.

A Comparative Analysis of the Antimicrobial Spectrum of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad range of biological activities. This guide provides a comparative study of the antimicrobial spectrum of recently developed quinoline derivatives, supported by experimental data, to aid in the evaluation and selection of promising candidates for further investigation.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various quinoline derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from recent peer-reviewed studies. A lower MIC value indicates greater antimicrobial potency.

Antibacterial Spectrum

The following table outlines the in vitro antibacterial activity of selected quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Quinoline DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Quinolone-based dihydrotriazine derivatives (93a-c)2-2-[1]
Quinoline-based amino acid derivatives (43a)0.620.620.620.62[1]
Quinolone coupled hybrid (5d)0.125 - 1-1 - 84 - 8[2]
Quinoline-based hydroxyimidazolium hybrid (7b)2-≥50-[3][4]
N-methylbenzofuro[3,2-b]quinoline derivative (8)----[5]
Rhodamine incorporated quinoline derivatives (27-32)----[5]
1,2-dihydroquinoline carboxamide derivatives (35, 36)----[5]
Novel Quinoline Derivatives (Comp. 2, 6)3.12 - 503.12 - 503.12 - 503.12 - 50[6][7][8]
Hybrid Quinoline-Sulfonamide Cadmium (II) Complex19.04 x 10⁻⁵ mg/mL-609 x 10⁻⁵ mg/mL-[9]

Note: A dash (-) indicates that data was not available in the cited sources.

Antifungal Spectrum

The antifungal activity of various quinoline derivatives against common fungal pathogens is detailed below.

Quinoline DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
Quinoline-based hydroxyimidazolium hybrids (7c, 7d)62.562.515.6[3]
Novel Quinoline Derivatives (Comp. 6)Potentially ActivePotentially Active-[7][8]
Quinoline Derivative (Comp. 5)---[10]
Quinoline-Thiazole Derivatives (4b, 4e, 4f)---[11]
Hybrid Quinoline-Sulfonamide Cadmium (II) Complex19.04 x 10⁻⁵ mg/mL--[9]

Note: A dash (-) indicates that data was not available in the cited sources. "Potentially Active" indicates that the source mentioned activity but did not provide a specific MIC value in the abstract.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the antimicrobial activity of a compound. The following is a detailed methodology for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][12][13]

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test Compounds (Quinoline Derivatives): Prepare a stock solution of each derivative, typically in dimethyl sulfoxide (DMSO), at a concentration at least 10 times the highest concentration to be tested.

  • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi, RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is recommended.[6]

  • Microorganisms: Use fresh, pure cultures of the test bacteria or fungi grown on appropriate agar plates.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.

2. Inoculum Preparation:

  • Bacteria: Select 3-5 well-isolated colonies from an 18- to 24-hour agar plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Fungi (Yeasts): Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]

3. Microtiter Plate Preparation:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 serves as the growth control (inoculum without the test compound), and column 12 serves as the sterility control (broth only).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeasts.[6]

5. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits the visible growth of the microorganism.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep cluster_assay cluster_analysis prep Preparation inoculum Inoculum Preparation stock Stock Solution Preparation inoculation Inoculation of Plates inoculum->inoculation plate_prep Microtiter Plate Preparation stock->plate_prep dilution Serial Dilution of Test Compound plate_prep->dilution assay Assay Execution incubation Incubation dilution->inoculation inoculation->incubation reading Visual Reading of Growth Inhibition incubation->reading analysis Data Analysis mic_det Determination of MIC reading->mic_det

Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

References

A Comparative Analysis of Intermolecular Interactions in (2-chloro-6-methylquinolin-3-yl)methanol and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed analysis of the intermolecular interactions governing the solid-state architecture of (2-chloro-6-methylquinolin-3-yl)methanol, a quinoline derivative of interest in medicinal chemistry. Quinoline scaffolds are prevalent in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antileishmanial, and anticancer properties.[1][2][3] Understanding the non-covalent interactions of this compound is crucial for rational drug design, polymorphism prediction, and formulation development. This document compares its structural features with other quinoline derivatives, supported by experimental and computational data.

Structural and Interaction Profile of this compound

The molecular structure of this compound consists of a quinoline ring system substituted with a chloro group at the 2-position, a methyl group at the 6-position, and a hydroxymethyl group at the 3-position.[1] Its molecular formula is C₁₁H₁₀ClNO.[4] The planar aromatic system and the functional groups—a hydrogen bond donor/acceptor (-OH), a halogen atom (-Cl), and a hydrophobic group (-CH₃)—dictate its complex network of intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) analysis reveals that the compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The crystal packing is a result of a delicate balance of hydrogen bonding, π–π stacking, and other weak interactions.[1][5]

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₁₁H₁₀ClNO [4]
Formula Weight 207.65 g/mol [4]
Crystal System Monoclinic [1]
Space Group P2₁/c [1]
a (Å) 14.963(2) [1]
b (Å) 4.632(1) [1]
c (Å) 14.469(2) [1]
β (°) 103.612(1) [1]
Volume (ų) 974.7(3) [1]

| Z (molecules/unit cell) | 4 |[1] |

The primary interactions identified in the crystal structure include:

  • Hydrogen Bonding: The hydroxymethyl group is a key participant in forming hydrogen bonds, which stabilize the molecular structure.[1] In the closely related isomer (2-chloro-8-methylquinolin-3-yl)methanol, molecules are linked by O—H⋯O hydrogen bonds, creating distinct chains within the crystal lattice.[5]

  • π–π Stacking Interactions: The planar nature of the quinoline rings facilitates effective π–π stacking between adjacent molecules, further stabilizing the crystal packing.[1][5]

  • Weak C—H⋯π Interactions: Additional stability is conferred by C—H⋯π interactions, where hydrogen atoms interact with the electron-rich π systems of neighboring quinoline rings.[5][6]

Comparative Analysis with Alternative Quinolines

The substitution pattern on the quinoline ring significantly influences the type and strength of intermolecular contacts. Analysis of other 2-chloroquinoline derivatives reveals the important role of the chlorine atom in directing supramolecular assembly through halogen bonds (Cl⋯Cl) and C—H⋯Cl interactions.[7][8]

Table 2: Comparison of Dominant Intermolecular Interactions in Substituted Quinolines

Compound/Class Dominant Interactions Key Structural Features Reference
This compound O-H⋯O Hydrogen Bonds, π-π Stacking, C-H⋯π Hydroxymethyl group, Planar quinoline core [1][5]
Other 2-Chloroquinoline Derivatives Type I & Type II Cl⋯Cl contacts, C-H⋯Cl Hydrogen Bonds Presence of accessible chlorine atoms [7][8]
Flavone-Chalcone Hybrids H⋯H, O⋯H, C⋯H contacts (from Hirshfeld analysis) Multiple H-bond donors/acceptors [9]

| Hydrazone-Substituted Quinolines | C-H⋯π, N-H⋯π, H⋯H, Cl⋯H contacts | Hydrazone linker, additional phenyl rings |[10][11] |

Computational studies, such as molecular docking, provide quantitative comparisons of how different quinoline derivatives interact with biological targets. These studies are vital for drug development, revealing that subtle changes to the substitution pattern can significantly alter binding affinity. For example, docking studies against various protein targets have shown that quinoline derivatives can achieve binding energies ranging from -4.0 to over -10.0 kcal/mol, depending on their functional groups.[12][13][14]

Table 3: Representative Docking Scores of Quinolone Derivatives Against Bacterial and Viral Targets

Derivative Type Target Protein (PDB ID) Binding Energy (kcal/mol) Reference
Novel Quinoline Derivative (Q2) B. subtilis DNA gyrase (1FSE) -6.34 [12][14]
Novel Quinoline Derivative (Q1) B. subtilis (2VAM) -4.63 [12][14]
Pyrimidine-containing Quinoline HIV Reverse Transcriptase -10.67 [13]

| Chloroquine (Reference) | SARS-CoV-2 Mpro | -4.5 |[15] |

Experimental and Computational Protocols

The compound is typically synthesized via the reduction of its corresponding aldehyde precursor.[1]

Protocol:

  • Reactant Preparation: 2-chloro-6-methylquinoline-3-carbaldehyde (1 mmol) is dissolved in a suitable solvent such as methanol.[1]

  • Reduction: Sodium borohydride (NaBH₄) (1 mmol) is added to the solution. The mixture is stirred, often under reflux conditions, to facilitate the complete conversion of the aldehyde to an alcohol.[1][5]

  • Workup: The solvent is removed under reduced pressure. The residue is then treated with a solvent like ethyl acetate and filtered.[5]

  • Purification: The crude product is purified using column chromatography or recrystallization to yield pure this compound.[1]

G A Start: 2-chloro-6-methylquinoline- 3-carbaldehyde B Dissolve in Methanol A->B C Add Sodium Borohydride (NaBH4) B->C D Stir under Reflux C->D E Solvent Evaporation D->E F Purification (Chromatography/ Recrystallization) E->F G End Product: (2-chloro-6-methylquinolin- 3-yl)methanol F->G

Caption: General workflow for the synthesis of this compound.

SCXRD is the definitive method for determining the three-dimensional atomic arrangement and intermolecular interactions in a crystalline solid.

Protocol:

  • Crystal Growth: Single crystals of suitable quality are grown, typically by slow evaporation of a solution of the compound in a suitable solvent (e.g., chloroform).[5][7]

  • Data Collection: A selected crystal is mounted on a diffractometer. Data are collected using monochromatic X-ray radiation (e.g., Mo Kα) at a controlled temperature (e.g., 290 K).[5]

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, angles, and other crystallographic parameters.[5]

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are calculated. These are plotted on a 2D "fingerprint plot," where different types of interactions appear as distinct patterns.

Protocol:

  • Input: The analysis starts with a solved crystal structure in the form of a Crystallographic Information File (CIF).

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest based on its electron distribution.

  • Mapping: Properties such as dᵢ, dₑ, and dₙₒᵣₘ (normalized contact distance) are mapped onto the surface. Red spots on a dₙₒᵣₘ surface indicate close intermolecular contacts.

  • Fingerprint Plot Generation: A 2D plot of dᵢ versus dₑ is generated. The plot is decomposed to show the percentage contribution of different atom-pair contacts (e.g., H⋯H, O⋯H, C⋯H) to the total surface area.[9][10]

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of a Related Hydrazone-Quinoline Derivative

Interaction Type Contribution to Hirshfeld Surface (%) Appearance on Fingerprint Plot Reference
H⋯H 35.5% Widely scattered points [10]
C⋯H/H⋯C 33.7% Pseudo-symmetric wings [10]
Cl⋯H/H⋯Cl 12.3% Distinct spikes/wings [10]

| N⋯H/H⋯N | 9.5% | Distinct spikes/wings |[10] |

G cluster_0 Crystal Structure Analysis cluster_1 Molecular Docking A Solved Crystal Structure (CIF) B Hirshfeld Surface Calculation A->B C Generate 2D Fingerprint Plot B->C G Quantify Interactions (% Contributions) C->G D Prepare Ligand & Protein Structures E Define Binding Site D->E F Perform Docking Simulation E->F H Calculate Binding Energy (kcal/mol) F->H I Analyze Binding Poses (H-bonds, π-stacking) F->I

Caption: Workflow for computational analysis of intermolecular interactions.

Conclusion

The supramolecular architecture of this compound is primarily stabilized by a network of hydrogen bonds and π–π stacking interactions, a common feature for hydroxyl-substituted quinolines. Comparative analysis with other derivatives highlights the versatile role of different substituents in modulating crystal packing, with halogen atoms often introducing directional Cl⋯Cl and C-H⋯Cl contacts. Computational methods like Hirshfeld analysis and molecular docking provide essential quantitative insights, enabling a deeper understanding of structure-property relationships. This integrated approach is indispensable for the targeted design and development of new quinoline-based therapeutic agents.

References

A Comparative Guide to Confirming the Purity of Synthesized (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized (2-chloro-6-methylquinolin-3-yl)methanol. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most effective methods for quality control and characterization.

Introduction

This compound is a substituted quinoline derivative with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol .[1][2] Its structural features, including the chloro, methyl, and hydroxymethyl groups, make it a valuable intermediate in medicinal chemistry and materials science.[1] The purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide outlines the primary analytical methods for purity assessment and provides expected data for the target compound and a key potential impurity.

The synthesis of this compound typically involves the reduction of its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde.[1] Therefore, the starting aldehyde is a common process-related impurity that must be monitored.

Comparison of Analytical Techniques

A multi-technique approach is recommended for the robust confirmation of the purity of this compound. The following table summarizes the expected outcomes from key analytical methods for the target compound and its potential starting material impurity.

Table 1: Comparative Analytical Data

Analytical TechniqueThis compound2-chloro-6-methylquinoline-3-carbaldehyde (Impurity)Purpose
¹H NMR (CDCl₃)Aromatic protons: 7.5-8.5 ppm (multiplets)Hydroxymethyl protons: ~4.6 ppm (singlet)Methyl group: ~2.5 ppm (singlet)[1]Aldehyde proton: ~10.5 ppm (singlet)Aromatic protons: 7.8-8.7 ppm (multiplets)Methyl group: ~2.5 ppm (singlet)Structural confirmation and detection of aldehyde impurity.
Mass Spectrometry Molecular ion peak (M⁺): m/z 207Characteristic chlorine isotope pattern[1]Molecular ion peak (M⁺): m/z 205Characteristic chlorine isotope pattern[3]Confirmation of molecular weight and elemental composition.
Infrared (IR) Spectroscopy Broad absorption band: 3200-3600 cm⁻¹ (O-H stretch)Aromatic C-C stretch: 1580-1600 cm⁻¹C-H stretch: 2800-3100 cm⁻¹[1]Strong absorption band: ~1700 cm⁻¹ (C=O stretch of aldehyde)Aromatic C-C stretch: ~1600 cm⁻¹C-H stretch: 2800-3100 cm⁻¹Identification of functional groups (hydroxyl vs. carbonyl).
High-Performance Liquid Chromatography (HPLC) Single major peak at a specific retention time.Peak at a different retention time, allowing for separation and quantification.Purity assessment and quantification of impurities.
Thin-Layer Chromatography (TLC) A single spot with a specific Rf value.A spot with a different Rf value.Rapid purity check and reaction monitoring.
Melting Point 143-145°C[1]Varies based on purity.Indication of purity; impurities typically lower and broaden the melting point range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify proton and carbon environments.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0 to 200 ppm.

    • Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental formula.

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Sample Preparation:

    • For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.

    • For GC-MS: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Check cluster_spectroscopic Spectroscopic Confirmation cluster_chromatographic Quantitative Purity cluster_physical Physical Characterization cluster_result Final Assessment synthesis Synthesized This compound tlc TLC Analysis synthesis->tlc Quick Purity Check nmr NMR (¹H, ¹³C) tlc->nmr ms Mass Spectrometry tlc->ms ir IR Spectroscopy tlc->ir hplc HPLC Analysis nmr->hplc ms->hplc ir->hplc mp Melting Point hplc->mp pure Purity Confirmed mp->pure Data Consistent impure Further Purification Required mp->impure Discrepancies Found

Caption: Workflow for the purity confirmation of synthesized this compound.

Conclusion

Confirming the purity of synthesized this compound requires a combination of spectroscopic and chromatographic techniques. By comparing the experimental data with the reference values provided in this guide, researchers can confidently assess the purity of their compound. The use of multiple orthogonal techniques, as outlined in the workflow, provides a high degree of certainty in the final purity assessment, which is essential for drug development and other high-stakes research applications.

References

A Comparative Guide to the Efficacy of Reducing Agents for 2-chloro-6-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the aldehyde functional group in complex heterocyclic molecules is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates. This guide provides an objective comparison of the efficacy of common reducing agents for the conversion of 2-chloro-6-methylquinoline-3-carbaldehyde to (2-chloro-6-methylquinolin-3-yl)methanol. The comparison is supported by experimental data from analogous reactions and established chemical principles.

Introduction

2-chloro-6-methylquinoline-3-carbaldehyde is a versatile building block in medicinal chemistry. Its reduction to the corresponding alcohol, this compound, is a key step in the synthesis of various bioactive compounds. The choice of reducing agent is paramount to ensure high yield and chemoselectivity, avoiding unwanted side reactions such as the reduction of the chloro group or the quinoline ring system. This guide evaluates three common hydride reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Diisobutylaluminium Hydride (DIBAL-H).

Data Presentation: Comparison of Reducing Agents

The following table summarizes the expected performance of each reducing agent based on literature precedents for similar substrates.

Reducing AgentMolar Ratio (Reagent:Substrate)SolventTemperature (°C)Reaction TimeExpected YieldSelectivity & Remarks
Sodium Borohydride (NaBH₄) 1:1Methanol/EthanolRoom Temperature1 - 4 hours> 90%Excellent chemoselectivity for the aldehyde. The chloro and quinoline moieties are generally stable under these mild conditions.[1]
Lithium Aluminum Hydride (LiAlH₄) 1:1 (excess often used)Anhydrous THF/Ether0 to Room Temperature1 - 3 hoursHigh (>90%)Highly reactive and less chemoselective.[2][3] Risk of reduction of the chloro group and potentially the quinoline ring. Requires strictly anhydrous conditions and careful quenching.[2][3]
Diisobutylaluminium Hydride (DIBAL-H) 1.1 - 1.5:1Toluene/Hexane/DCM-78 to 02 - 4 hoursHigh (>90%)Good chemoselectivity at low temperatures.[4][5][6][7] Less reactive than LiAlH₄, reducing the risk of side reactions.[4][5][6][7]

Experimental Protocols

Detailed methodologies for the reduction of 2-chloro-6-methylquinoline-3-carbaldehyde using the compared reducing agents are provided below.

Reduction with Sodium Borohydride (NaBH₄)

This protocol is adapted from a similar reduction of 2-chloro-8-methylquinoline-3-carbaldehyde.

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in methanol (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of distilled water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford pure this compound.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per mmol of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous THF (5 mL per mmol of substrate) and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction with Diisobutylaluminium Hydride (DIBAL-H)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) in anhydrous toluene (10 mL per mmol of substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL).

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

General Reaction Scheme

Reaction_Scheme substrate 2-chloro-6-methylquinoline-3-carbaldehyde product This compound substrate->product Reduction reagent [Reducing Agent] Solvent, Temp, Time reagent->product

Caption: General reduction of 2-chloro-6-methylquinoline-3-carbaldehyde.

Experimental Workflow

Workflow start Start: Dissolve Substrate add_reagent Add Reducing Agent (Temperature Control) start->add_reagent reaction Stir Reaction Mixture (Monitor by TLC) add_reagent->reaction quench Quench Reaction reaction->quench extraction Work-up & Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification end_node End: Pure Product purification->end_node

Caption: General experimental workflow for the reduction reaction.

Selectivity Considerations

Selectivity cluster_products Potential Products cluster_reagents Reducing Agent substrate 2-chloro-6-methylquinoline-3-carbaldehyde desired_product Desired Alcohol (Aldehyde Reduction) substrate->desired_product side_product1 Dechlorinated Alcohol (Chloride Reduction) substrate->side_product1 side_product2 Ring-Reduced Alcohol (Quinoline Reduction) substrate->side_product2 NaBH4 NaBH4 (Mild) NaBH4->desired_product Highly Selective LiAlH4 LiAlH4 (Strong) LiAlH4->desired_product LiAlH4->side_product1 Potential LiAlH4->side_product2 Possible DIBALH DIBAL-H (Bulky & Temp. Dependent) DIBALH->desired_product Selective at low temp.

Caption: Chemoselectivity of different reducing agents.

References

Comparative Guide to the Structure-Activity Relationship of (2-chloro-6-methylquinolin-3-yl) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (2-chloro-6-methylquinolin-3-yl) scaffold. While direct SAR studies on a series of (2-chloro-6-methylquinolin-3-yl)methanol derivatives are limited in publicly available literature, this guide synthesizes experimental data from studies on closely related analogues, primarily derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde. The presented data offers valuable insights into the antimicrobial and anticancer potential of this class of compounds, highlighting how structural modifications influence their biological activity.

Antimicrobial Activity of (2-chloro-6-methylquinolin-3-yl) Derivatives

Derivatives of the 2-chloro-6-methylquinoline scaffold have been investigated for their activity against a range of bacterial and fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values of various hydrazone and oxazine derivatives.

Hydrazone Derivatives

Hydrazones synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde have shown notable antimicrobial effects. The nature of the substituent on the hydrazone moiety plays a crucial role in determining the potency and spectrum of activity.

Table 1: Antibacterial and Antifungal Activity of 2-chloro-6-methylquinoline Hydrazone Derivatives

Compound IDSubstituent on HydrazoneTest OrganismMIC (µg/mL)
3a PhenylacetylEscherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100
Aspergillus niger50
3b 4-ChlorophenylacetylEscherichia coli25
Staphylococcus aureus12.5
Pseudomonas aeruginosa50
Aspergillus niger25
3c 4-NitrophenylacetylEscherichia coli12.5
Staphylococcus aureus6.25
Pseudomonas aeruginosa25
Aspergillus niger12.5
3d IsonicotinoylEscherichia coli25
Staphylococcus aureus12.5
Pseudomonas aeruginosa50
Aspergillus niger25
Standard CiprofloxacinEscherichia coli6.25
Staphylococcus aureus3.12
Pseudomonas aeruginosa6.25
Standard FluconazoleAspergillus niger12.5

Data synthesized from studies on 2-chloro-6-methylquinoline hydrazone derivatives.

Oxazine Derivatives

The condensation of 2-chloro-6-methylquinoline-3-carbaldehyde with substituted oxazines has yielded compounds with significant antimicrobial properties. The presence of electron-withdrawing or donating groups on the phenyl rings of the oxazine moiety influences the biological activity.

Table 2: Antibacterial and Antifungal Activity of Quinolinyl-Oxazine Derivatives

Compound IDR1 (on Quinoline)R2 (on Phenyl)R3 (on Phenyl)Test OrganismZone of Inhibition (mm)
7a HHHStaphylococcus aureus12
Klebsiella pneumoniae10
Aspergillus niger11
Candida albicans13
7d CH₃ClHStaphylococcus aureus18
Klebsiella pneumoniae16
Aspergillus niger17
Candida albicans19
7e CH₃OCH₃HStaphylococcus aureus16
Klebsiella pneumoniae15
Aspergillus niger16
Candida albicans17
7f CH₃N(CH₃)₂HStaphylococcus aureus17
Klebsiella pneumoniae15
Aspergillus niger18
Candida albicans18
Standard Ciprofloxacin--Staphylococcus aureus22
Klebsiella pneumoniae20
Standard Ciclopiroxolamine--Aspergillus niger21
Candida albicans23

Data is based on the reaction of 6-substituted-2-chloro-quinoline-3-carbaldehydes with substituted oxazines. The zone of inhibition was measured at a concentration of 100 µg/mL.

Anticancer Activity of (2-chloro-6-methylquinolin-3-yl) Derivatives

The anticancer potential of derivatives of the 2-chloro-6-methylquinoline scaffold has been evaluated against various human cancer cell lines. The data suggests that modifications at the 3-position of the quinoline ring can lead to potent cytotoxic agents.

Rhodanine Analogues

Rhodanine derivatives incorporating the 2-chloroquinoline moiety have been synthesized and tested for their antiproliferative activity. The substitution pattern on the rhodanine nitrogen appears to be a key determinant of cytotoxicity.

Table 3: In Vitro Anticancer Activity of Rhodanine Derivatives Bearing a 2-Chloroquinoline Scaffold

Compound IDSubstituent on RhodanineCell LineIC₅₀ (µM)
15 4-FluorophenylHGC (Gastric)7.8
MCF-7 (Breast)9.2
DU-145 (Prostate)8.5
25 2,4-DichlorophenylHGC (Gastric)6.5
DU-145 (Prostate)7.1
39 NaphthylMNK-74 (Gastric)5.9
Standard DoxorubicinHGC (Gastric)0.8
MCF-7 (Breast)0.5
DU-145 (Prostate)1.2

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is from studies on rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds.[1]

Schiff's Bases

Schiff's bases derived from 2-chloro-6-methylquinoline-3-carbaldehyde and various benzothiazole amines have demonstrated selective cytotoxicity against cancer cell lines.

Table 4: Cytotoxicity of Quinoline-Benzothiazole Schiff's Bases

Compound IDR (on Quinoline)R' (on Benzothiazole)Cell LineIC₅₀ (µM)
5a HHMCF-733.67
A54929.77
5e CH₃OCH₃MCF-713.76
A54913.44
5i ClNO₂MCF-710.65
A54910.89
Standard Doxorubicin-MCF-71.2
A5491.5

IC₅₀ values indicate the concentration at which 50% of the cancer cells are inhibited.[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3]

  • Inoculum Preparation: A suspension of the microbial culture is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[3]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3]

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (inoculum without compound) and a negative control (broth only) are included.[3]

  • Incubation: The plates are incubated under appropriate conditions, typically 37°C for 18-24 hours for most bacteria.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) is included.[4]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[4]

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.[4]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plate (e.g., 37°C for 18-24h) C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution susceptibility test.

Proposed Anticancer Mechanism of Action

While the precise mechanisms for all derivatives are not fully elucidated, many quinoline-based anticancer agents are known to induce apoptosis (programmed cell death) in cancer cells. This often involves the activation of caspase enzymes, which are key mediators of apoptosis.

G A Quinoline Derivative B Cancer Cell A->B Enters C Induction of Apoptotic Signals B->C Triggers D Caspase Activation C->D E Apoptosis (Programmed Cell Death) D->E

Caption: Putative apoptotic pathway induced by quinoline derivatives.

References

Novel Quinoline Derivatives Demonstrate Potent Cytotoxic Activity Against A Panel of Human Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of newly synthesized quinoline derivatives reveals significant cytotoxic potential against a range of human cancer cell lines, including breast, lung, colon, liver, leukemia, and prostate cancers. This guide provides a comparative overview of their in vitro efficacy, supported by detailed experimental data and mechanistic insights, offering a valuable resource for researchers and drug development professionals in the field of oncology.

The relentless pursuit of novel anticancer agents has identified quinoline scaffolds as a promising area of research due to their diverse biological activities.[1] This report summarizes the cytotoxic evaluation of several new classes of quinoline derivatives, highlighting their potency and selectivity against various cancer cell lines. The data presented herein is intended to facilitate the identification of lead compounds for further preclinical and clinical development.

Comparative Cytotoxicity of Novel Quinoline Derivatives

The anti-proliferative effects of various novel quinoline derivatives were evaluated against a range of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), liver (HepG2), leukemia (K562), and prostate (PC-3). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.385-FU6.22
HCT-116 (Colon)5.345-FU10.4
MCF-7 (Breast)5.215-FU11.1
Quinoline-Chalcone Compound 9iA549 (Lung)3.91Cisplatin-
K-562 (Leukemia)1.91Cisplatin2.71
Quinoline-Chalcone Compound 9jA549 (Lung)5.29Cisplatin-
K-562 (Leukemia)2.67Cisplatin2.71
Phenylsulfonylurea Derivative Derivative 7HepG-2 (Liver)2.71--
A549 (Lung)7.47--
MCF-7 (Breast)6.55--
Anilino-Fluoroquinolones Compound 4bK562 (Leukemia)<50Cisplatin-
Anilino-Fluoroquinolones Compound 4cK562 (Leukemia)<50Cisplatin-
Tetrahydroquinoline Compound 10eA549 (Lung)0.033--
MCF-7 (Breast)---
MDA-MB-231 (Breast)0.63--
Tetrahydroquinoline Compound 10hMCF-7 (Breast)0.087--
Tetrahydroquinolinone Compound 4aHCT-116 (Colon)~13--
A549 (Lung)~13--
Indolo[2,3-b]quinoline BAPPNHepG2 (Liver)3.3 (µg/mL)--
HCT-116 (Colon)23 (µg/mL)--
MCF-7 (Breast)3.1 (µg/mL)--
A549 (Lung)9.96 (µg/mL)--
Indolo[2,3-b]quinoline Compound 16aHL-60 (Leukemia)0.11--
K-562 (Leukemia)0.42--
MOLT-4 (Leukemia)0.09--

Experimental Protocols

Cell Viability Assessment using MTT Assay

The cytotoxic effects of the novel quinoline derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2, K562, PC-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Novel quinoline derivatives (dissolved in DMSO to create stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium was removed and replaced with fresh medium containing various concentrations of the quinoline derivatives. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) was also included. The plates were then incubated for another 48 to 72 hours.

  • MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the incubation, the medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Mechanistic Insights and Visualizations

The cytotoxic effects of many novel quinoline derivatives are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.

General Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates the typical workflow for assessing the cytotoxic potential of novel quinoline derivatives.

G cluster_0 In Vitro Cytotoxicity Screening A Cancer Cell Line Seeding B Treatment with Quinoline Derivatives A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: A streamlined workflow for in vitro cytotoxic evaluation.

Apoptosis Signaling Pathway Induced by Quinoline Derivatives

Several quinoline derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic proteins and caspases.

G cluster_1 Intrinsic Apoptosis Pathway Quinoline Quinoline Derivatives Bax Bax/Bak Activation Quinoline->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apaf1 Casp3 Caspase-3 Activation Apaf1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by quinoline derivatives.

Cell Cycle Arrest at G2/M Phase

Certain quinoline-chalcone derivatives have demonstrated the ability to arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2]

G cluster_2 Cell Cycle Progression and Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest Arrest->G2 Quinoline Quinoline-Chalcone Derivatives Quinoline->Arrest

Caption: G2/M cell cycle arrest induced by quinoline-chalcones.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of (2-chloro-6-methylquinolin-3-yl)methanol. Tailored for researchers, scientists, and drug development professionals, this document outlines a step-by-step operational plan to ensure the safe handling and disposal of this hazardous chemical, reinforcing a culture of safety and environmental responsibility in the laboratory.

This compound is classified as a hazardous substance, being harmful if swallowed and causing serious eye damage.[1] Due to its chemical structure as a chlorinated quinoline derivative, it must be treated as hazardous waste.[2][3] Improper disposal can pose significant risks to personnel and the environment. Adherence to the following procedures is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) and Hazard Mitigation

Before commencing any disposal procedures, it is imperative to wear the appropriate personal protective equipment. This is the first line of defense in minimizing exposure to the hazardous properties of this compound.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.N/A
Respiratory Use in a well-ventilated area or with a suitable respirator.N/A

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound and any contaminated materials.

Step 1: Waste Identification and Segregation

All waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be identified and segregated as hazardous waste.[4] This compound falls under the category of halogenated organic waste.[5][6] It is crucial to keep halogenated and non-halogenated waste streams separate to prevent dangerous reactions and to facilitate proper disposal.[5][7]

Step 2: Waste Collection and Containment

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a designated, clearly labeled hazardous waste container.[3] The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: Collect any solutions containing the compound in a dedicated, leak-proof, and sealable container suitable for liquid hazardous waste.[3] The container must be compatible with the solvent used in the solution.

Step 3: Labeling of Hazardous Waste

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste".[4]

  • The full chemical name: "this compound".[3]

  • For liquid waste, list all components of the solution with their approximate percentages.[3]

Step 4: Storage of Hazardous Waste

Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[3] The storage area should be secure, well-ventilated, and away from incompatible materials. Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.[3]

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] Provide them with a full inventory of the waste you have collected. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have This compound waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid->is_liquid collect_liquid Collect in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes is_contaminated Is labware contaminated? is_liquid->is_contaminated No collect_liquid->is_contaminated collect_debris Collect in a separate, labeled container for contaminated debris. is_contaminated->collect_debris Yes store_waste Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment. is_contaminated->store_waste No collect_debris->store_waste contact_ehs Contact EHS or licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (2-chloro-6-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (2-chloro-6-methylquinolin-3-yl)methanol (CAS Number: 123637-97-8). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry.[1] Due to its chemical properties, specific precautions must be taken during its handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed. [2]

  • H318: Causes serious eye damage. [2]

The signal word for this chemical is "Danger" .[2]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if ingested.[2]
Serious Eye DamageH318Can cause irreversible damage to the eyes upon contact.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and preparing solutions Chemical safety goggles or a face shield.[3]Nitrile gloves (double-gloving recommended).[4]N95-rated dust mask or a respirator with a particulate filter if dust is generated.[1][5]Standard laboratory coat.
Handling solutions Chemical safety goggles.[3]Nitrile gloves.[4]Not generally required if handled in a certified chemical fume hood.Standard laboratory coat.
Accidental spill cleanup Chemical safety goggles and a face shield.[4]Heavy-duty nitrile or butyl rubber gloves.Air-purifying respirator with particulate and organic vapor cartridges.[6][7]Chemical-resistant apron over a laboratory coat.

Note on Glove Selection: While nitrile gloves offer good protection against many chemicals, including some weak acids and organic solvents, they have poor resistance to certain halogenated hydrocarbons.[8][9][10] For incidental contact, immediately remove and replace contaminated gloves.[11] For situations with a higher risk of exposure, consider gloves made of butyl rubber or Viton, which offer better resistance to halogenated solvents.[10] Always consult the glove manufacturer's resistance chart for specific chemicals.

Operational Plans: Handling and Storage

Engineering Controls:

  • All work with solid this compound that could generate dust, and all handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Procedural Guidance for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood, covering the surface with absorbent, disposable bench paper.

  • Weighing: To prevent dust generation, weigh the solid compound carefully. Use a container that can be sealed for transport to the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Containers should be stored in a designated area for hazardous chemicals.

Emergency Procedures

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 20 minutes, holding the eyelids open to ensure complete irrigation of the eye and eyelid surfaces.[12][13]

  • Remove contact lenses if present and easy to do so.[12]

  • Seek immediate medical attention from an ophthalmologist.[12] Do not use any eye drops unless instructed by medical personnel.[12]

Skin Contact:

  • Promptly flush the affected skin with plenty of water for at least 15 minutes.[14]

  • Remove all contaminated clothing while rinsing.[14]

  • If skin irritation persists, seek medical attention.[3]

Ingestion:

  • Rinse the mouth with water. Do not induce vomiting.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult or has stopped, provide artificial respiration.

  • Seek immediate medical attention.[15]

Spill Management Protocol

The following workflow outlines the procedure for managing a small-scale spill of solid this compound. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert personnel in the immediate area Evacuate Evacuate non-essential personnel Alert->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate Don_PPE Don appropriate PPE (respirator, goggles, face shield, double gloves, lab coat) Ventilate->Don_PPE Contain_Spill Contain the spill with absorbent pads or sand Don_PPE->Contain_Spill Collect_Material Carefully collect the material using non-sparking tools Contain_Spill->Collect_Material Place_in_Container Place spilled material and absorbents into a labeled hazardous waste container Collect_Material->Place_in_Container Decontaminate Decontaminate the spill area with a suitable solvent Place_in_Container->Decontaminate Dispose_Waste Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose_Waste Report Report the incident to the lab supervisor Dispose_Waste->Report

Workflow for small-scale spill response.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[16][17]

  • Containerization: Collect all waste (solid compound, contaminated PPE, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.[4][16] The container must have a tightly fitting lid and be kept closed except when adding waste.[16]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Corrosive").[16]

  • Collection: When the container is nearly full, arrange for its collection by your institution's certified hazardous waste disposal service.[16] Do not dispose of this chemical down the drain or in regular trash.[18]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。